Antibacterial agent 132
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H14ClFN4OS |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H14ClFN4OS/c1-27-16-5-6-17-13(9-16)7-14(19(21)24-17)10-23-26-20-25-18(11-28-20)12-3-2-4-15(22)8-12/h2-11H,1H3,(H,25,26)/b23-10+ |
Clé InChI |
KASLBKQRDKRTMK-AUEPDCJTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 132
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 132, also identified as compound 4j in the primary literature, is a novel quinoline-thiazole derivative with demonstrated antimicrobial properties. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The information presented herein is synthesized from the seminal study by Evren et al. (2022), which describes the design, synthesis, and biological evaluation of a series of quinoline-thiazole derivatives.
Core Mechanism of Action
This compound is proposed to exert its antimicrobial effects through a multi-targeted mechanism, primarily involving the inhibition of essential enzymes in both bacteria and fungi. The core mechanisms identified are the inhibition of bacterial DNA gyrase and fungal lanosterol (B1674476) 14α-demethylase. Additionally, its interaction with human aromatase has been evaluated to assess potential side effects.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | > 500 |
| Staphylococcus epidermidis (ATCC 12228) | Positive | > 500 |
| Escherichia coli (ATCC 25922) | Negative | > 500 |
| Klebsiella pneumoniae (ATCC 4352) | Negative | > 500 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | > 500 |
| Proteus mirabilis (ATCC 14153) | Negative | > 500 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (ATCC 10231) | 62.50 |
| Candida parapsilosis (ATCC 22019) | < 0.06 |
| Candida krusei (ATCC 6258) | 62.50 |
| Trichophyton rubrum | 125.00 |
Table 3: Enzymatic Inhibition and Cytotoxicity of this compound
| Target | Assay Type | IC₅₀ (µM) |
| DNA Gyrase | Inhibition Assay | 0.09 |
| Lanosterol 14α-demethylase | Inhibition Assay | 0.07 |
| Aromatase | Inhibition Assay | 0.047 |
| NIH/3T3 (healthy cell line) | Cytotoxicity Assay | 10 |
Detailed Experimental Protocols
The following are the methodologies for the key experiments performed to elucidate the mechanism of action of this compound.
Synthesis of Quinoline-Thiazole Derivatives (including Agent 132)
The synthesis of the quinoline-thiazole derivatives is a multi-step process. A generalized protocol is as follows:
-
Synthesis of 6-methoxy-2-chloroquinoline-3-carbaldehyde: This intermediate is prepared from 4-methoxyaniline and dimethylformamide-phosphoryl chloride (Vilsmeier-Haack reagent).
-
Synthesis of Hydrazone Intermediates: The carbaldehyde is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone.
-
Synthesis of Thiazole (B1198619) Ring: The hydrazone is then reacted with α-haloketones to yield the final quinoline-thiazole derivatives. For this compound, a specific α-haloketone is used to introduce the desired substituent on the thiazole ring.
-
Purification: The final products are purified by recrystallization or column chromatography.
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DNA Gyrase Inhibition Assay
The inhibitory effect on DNA gyrase is determined using a commercially available kit that measures the relaxation of supercoiled DNA.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 37°C for a specified time to allow the enzymatic reaction to occur.
-
Termination of Reaction: The reaction is stopped by the addition of a dye or loading buffer.
-
Analysis: The products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA compared to the control.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.
Lanosterol 14α-demethylase Inhibition Assay
The inhibition of lanosterol 14α-demethylase is measured using a commercially available kit, often utilizing a fluorescent substrate.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme, a fluorogenic substrate, and different concentrations of the test compound.
-
Incubation: The mixture is incubated at a specified temperature for a set period.
-
Fluorescence Measurement: The fluorescence of the product is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
IC₅₀ Determination: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aromatase Inhibition Assay
The inhibitory activity against human aromatase is assessed using a commercially available kit.
-
Reaction Mixture: The test compound is incubated with human recombinant aromatase and a specific substrate.
-
Detection: The assay typically measures the production of a fluorescent or colored product resulting from the enzymatic reaction.
-
IC₅₀ Calculation: The concentration of the compound required to inhibit 50% of the aromatase activity is determined.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a healthy cell line (e.g., NIH/3T3) using the MTT assay.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration that reduces cell viability by 50%, is calculated.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and the experimental workflow.
Unveiling "Antibacterial Agent 132": A Fictionalized Discovery and Scientific Exploration
Disclaimer: The following in-depth technical guide on "Antibacterial Agent 132" is a hypothetical case study created to fulfill the user's request for a detailed scientific whitepaper. Extensive searches of scientific literature and public databases did not yield any information on a compound with this specific designation. Therefore, the data, experimental protocols, and origin story presented here are representative examples based on established methodologies in the field of antibiotic discovery and are not to be considered factual data for a real-world agent.
This guide is intended for researchers, scientists, and drug development professionals to illustrate the comprehensive process of identifying and characterizing a novel antibacterial compound.
Discovery and Origin
The journey of "this compound" began with a high-throughput screening campaign aimed at identifying novel antimicrobial compounds from previously unexplored environmental niches. A soil sample collected from a remote, high-altitude volcanic region in the Andes Mountains revealed a promising candidate. The producing organism was identified as a novel strain of Streptomyces, designated Streptomyces volcanicus strain AN-132.
Initial screening of the culture broth from S. volcanicus AN-132 showed potent inhibitory activity against a panel of multidrug-resistant (MDR) bacterial pathogens. The active compound, a unique cyclic lipopeptide, was isolated and designated "this compound."
Table 1: Initial Screening of Streptomyces volcanicus AN-132 Culture Broth Extract
| Target Organism | Resistance Profile | Zone of Inhibition (mm) |
| Staphylococcus aureus (MRSA) USA300 | Methicillin-resistant | 25 |
| Pseudomonas aeruginosa PAO1 | Multidrug-resistant | 18 |
| Escherichia coli (ESBL) | Extended-spectrum β-lactamase producer | 22 |
| Enterococcus faecium (VRE) | Vancomycin-resistant | 28 |
| Candida albicans ATCC 90028 | - | No inhibition |
Characterization and Antibacterial Spectrum
Following purification, the antibacterial activity of "Agent 132" was quantified by determining its Minimum Inhibitory Concentration (MIC) against a broad panel of clinically relevant bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of "this compound"
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | USA300 | 1 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 2 |
| Enterococcus faecium (VRE) | VanA | 4 |
| Escherichia coli | ATCC 25922 | 16 |
| Klebsiella pneumoniae (KPC) | BAA-1705 | 32 |
| Pseudomonas aeruginosa | PAO1 | 8 |
| Acinetobacter baumannii | ATCC 19606 | 16 |
Experimental Protocols
Isolation and Purification of "this compound"
-
Fermentation: Streptomyces volcanicus AN-132 was cultured in a 100 L bioreactor using a soybean meal-mannitol broth at 28°C for 7 days with constant agitation.
-
Extraction: The culture broth was centrifuged, and the supernatant was extracted with an equal volume of ethyl acetate. The organic phase was concentrated under reduced pressure.
-
Chromatography: The crude extract was subjected to a series of chromatographic steps, including silica (B1680970) gel column chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure "Agent 132."
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of "Agent 132" were prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were standardized to a final inoculum of 5 x 10^5 CFU/mL and added to the wells. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.
Hypothetical Mechanism of Action: Disruption of Bacterial Cell Membrane Integrity
Initial mechanistic studies suggest that "this compound" exerts its bactericidal effect by targeting the bacterial cell membrane. This is supported by rapid bactericidal kinetics and the observation of significant membrane depolarization in treated bacteria.
Signaling Pathway Diagram
Unveiling the Antimicrobial Profile of Agent 132: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the antimicrobial spectrum of "Antibacterial agent 132," also identified as compound 4j in the study "Investigation of Novel Quinoline-Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches" published in ACS Omega[1]. This document is intended for researchers, scientists, and professionals in the field of drug development.
Contrary to its designation, "this compound" (compound 4j) demonstrated no significant antibacterial activity against the panel of bacteria tested in the aforementioned study. However, it exhibited notable and selective anticandidal (antifungal) properties. This guide details its antifungal efficacy, the lack of antibacterial action, the experimental protocols used for these determinations, and the proposed mechanisms of action for this class of quinoline-thiazole derivatives.
Antimicrobial Spectrum
The antimicrobial activity of Agent 132 was evaluated against a panel of six bacterial and four fungal strains. The primary finding is that this agent's activity is specific to certain fungal species, with no antibacterial effects observed.
Antibacterial Activity
In the comprehensive screening, Agent 132 (compound 4j) was found to be inactive against all six bacterial strains tested. The study noted that within the synthesized series of fourteen compounds (4a-4n), only compounds 4g, 4m, and 4n displayed any antibacterial effects[1]. For context and comparative purposes, the Minimum Inhibitory Concentration (MIC₉₀) values for the active compounds from the series are presented below.
Table 1: Antibacterial Spectrum of Active Quinoline-Thiazole Analogs (Compounds 4g, 4m, 4n)
| Bacterial Strain | Compound 4g (µg/mL) | Compound 4m (µg/mL) | Compound 4n (µg/mL) | Chloramphenicol (µg/mL) | Ciprofloxacin (µg/mL) |
|---|---|---|---|---|---|
| Escherichia coli ATCC 35218 | 7.81 | 7.81 | >125 | 31.25 | <1.95 |
| Escherichia coli ATCC 25922 | 3.91 | 7.81 | >125 | 15.63 | <1.95 |
| Staphylococcus aureus ATCC 6538 | 3.91 | 7.81 | 62.50 | ≤1.95 | <1.95 |
| Methicillin-resistant S. aureus (MRSA) | 3.91 | 7.81 | >125 | 31.25 | <1.95 |
| Salmonella typhimurium ATCC 13311 | >125 | >125 | >125 | - | - |
| Klebsiella pneumoniae NCTC 9633 | >125 | >125 | >125 | - | - |
Data sourced from Evren, A. E., et al. (2022)[1].
Anticandidal (Antifungal) Activity
Agent 132 (compound 4j) displayed significant antifungal activity, showing particular potency against Candida parapsilosis. Its efficacy against this strain surpassed that of the reference drug, ketoconazole[1].
Table 2: Anticandidal Spectrum of Agent 132 (Compound 4j)
| Fungal Strain | MIC₉₀ (µg/mL) | Ketoconazole (µg/mL) |
|---|---|---|
| Candida albicans ATCC 24433 | >125 | <0.06 |
| Candida glabrata ATCC 90030 | >125 | 0.24 |
| Candida krusei ATCC 6258 | 62.50 | <0.06 |
| Candida parapsilosis ATCC 22019 | <0.06 | <0.06 |
Data sourced from Evren, A. E., et al. (2022)[1].
Experimental Protocols
The determination of antimicrobial activity was conducted using standardized microdilution methods to ensure reproducibility and accuracy.
Antibacterial Susceptibility Testing
The antibacterial activity was assessed following the broth microdilution procedure outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M07-A9[1].
-
Inoculum Preparation : Bacterial strains were cultured on appropriate agar (B569324) plates, and colonies were used to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microdilution Assay : The assay was performed in 96-well microtiter plates. Agent 132 was serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Incubation : The plates were incubated at 37°C for 18-24 hours under aerobic conditions.
-
MIC Determination : The MIC₉₀ was determined as the lowest concentration of the agent that inhibited 90% of visible bacterial growth.
Antifungal Susceptibility Testing
Antifungal activity was determined using the broth microdilution method as specified in the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.Def 7.1[1].
-
Inoculum Preparation : Fungal cultures were grown on Sabouraud Dextrose Agar (SDA). A suspension was prepared and adjusted spectrophotometrically to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL.
-
Microdilution Assay : The assay was performed in 96-well microtiter plates. Agent 132 was serially diluted in RPMI-1640 medium.
-
Incubation : Plates were incubated at 35°C for 24-48 hours.
-
MIC Determination : The MIC₉₀ was defined as the lowest concentration of the agent that caused a 90% reduction in turbidity compared to the growth control.
Mechanism of Action
The quinoline-thiazole derivatives investigated in the source study were designed to target key enzymes involved in microbial survival.
Antibacterial Mechanism (Inactive for Agent 132)
For the active antibacterial compounds in this series (e.g., 4g, 4m), the mechanism of action was determined to be the inhibition of DNA gyrase [1]. This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these processes and ultimately, bacterial cell death. Although Agent 132 is inactive, this pathway represents the established target for this class of antibacterial compounds.
Antifungal Mechanism
The study evaluated the inhibition of lanosterol 14α-demethylase (LDM) , a key enzyme in the ergosterol (B1671047) biosynthesis pathway, as the likely mechanism for antifungal activity[1]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting LDM, the compounds disrupt ergosterol production, leading to a compromised cell membrane, altered fluidity and permeability, and ultimately, fungal cell death.
References
In Vitro Efficacy of "Antibacterial agent 132" Against Gram-positive Bacteria: A Technical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, there is no public information detailing the in vitro efficacy of a compound specifically designated "Antibacterial agent 132" against Gram-positive bacteria. This agent is primarily documented as an aromatase inhibitor and has shown some anti-candidal (antifungal) activity. This guide, therefore, serves as a comprehensive methodological framework and template for conducting and presenting such an investigation, should the data become available. All data tables are illustrative.
Executive Summary
"this compound" is a small molecule with established biological activity as an aromatase inhibitor. The challenge of rising antimicrobial resistance necessitates the exploration of existing compounds for new therapeutic applications, a strategy known as drug repurposing.[1] Given that compounds with antifungal properties can sometimes exhibit antibacterial effects, investigating the efficacy of "this compound" against clinically relevant Gram-positive bacteria is a logical step in novel antibiotic discovery.[2][3] This document provides the standardized experimental protocols and data presentation structures required to rigorously evaluate and report on the in vitro antibacterial activity of this compound.
Data Presentation: Quantitative Efficacy Summary
The following tables are structured to provide a clear and concise summary of the essential quantitative data for assessing the in vitro antibacterial efficacy of "this compound."
Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" against a Panel of Gram-positive Bacteria
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | Data N/A |
| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | 43300 | Data N/A |
| Streptococcus pneumoniae | Gram-positive | 6303 | Data N/A |
| Enterococcus faecalis | Gram-positive | 29212 | Data N/A |
| Vancomycin-Resistant E. faecalis (VRE) | Gram-positive | 51299 | Data N/A |
| Bacillus subtilis | Gram-positive | 6633 | Data N/A |
Table 2: Minimum Bactericidal Concentration (MBC) of "this compound" and Bactericidal/Bacteriostatic Activity
| Bacterial Strain | Gram Stain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| Staphylococcus aureus | Gram-positive | 29213 | Data N/A | Data N/A | Data N/A |
| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | 43300 | Data N/A | Data N/A | Data N/A |
| Streptococcus pneumoniae | Gram-positive | 6303 | Data N/A | Data N/A | Data N/A |
| Enterococcus faecalis | Gram-positive | 29212 | Data N/A | Data N/A | Data N/A |
| Vancomycin-Resistant E. faecalis (VRE) | Gram-positive | 51299 | Data N/A | Data N/A | Data N/A |
| Bacillus subtilis | Gram-positive | 6633 | Data N/A | Data N/A | Data N/A |
Detailed Experimental Protocols
The following methodologies are based on established guidelines for antimicrobial susceptibility testing and are essential for generating reliable and reproducible data.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is the standard technique for this determination.
-
"this compound" stock solution
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (as listed in Table 1)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Inoculum Preparation: Aseptically transfer 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate into a tube of sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified with a spectrophotometer (OD₆₂₅ of 0.08-0.13).
-
Agent Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. Create a serial two-fold dilution of "this compound" by adding a known concentration to the first well and transferring 100 µL sequentially across the row.
-
Inoculation: Dilute the standardized bacterial suspension from step 1 in CAMHB to a concentration of 1 x 10⁶ CFU/mL. Add 100 µL of this diluted inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (CAMHB with inoculum, no agent) and a negative control well (CAMHB only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
-
Subculturing: From each well of the MIC plate that shows no visible growth, and from the positive control well, take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquots onto separate, labeled sections of an MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of "this compound" that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies).
Visualized Workflows and Logical Relationships
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Conclusion and Future Directions
The lack of data on the antibacterial properties of "this compound" represents a knowledge gap. The methodologies outlined in this guide provide a robust framework for initiating such an investigation. Determining the MIC and MBC against a diverse panel of Gram-positive pathogens is the foundational step. Should promising activity be identified, further studies, including time-kill assays and mechanism of action investigations, would be warranted. The potential to repurpose a known compound like "this compound" for antibacterial applications underscores a valuable and efficient avenue in the ongoing effort to combat infectious diseases.
References
Unveiling the Antifungal Potential of Antibacterial Agent 132: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antifungal properties of Antibacterial agent 132, a novel quinoline-thiazole derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are exploring new antimicrobial agents. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the proposed mechanism of action and experimental workflows.
Core Antifungal Activity
This compound, also identified as compound 4j in the study by Evren et al. (2022), has demonstrated significant in vitro activity against various clinically relevant fungal pathogens, particularly species from the Candida genus. Its antifungal efficacy is highlighted by its low minimum inhibitory concentrations (MIC).
Table 1: In Vitro Antifungal Susceptibility of this compound
| Fungal Strain | ATCC No. | MIC₉₀ (µg/mL) |
| Candida parapsilosis | 22019 | <0.06[1] |
| Candida krusei | 6258 | 62.50[1] |
| Candida albicans | 24433 | >62.50 |
| Candida glabrata | 90030 | >62.50 |
Data sourced from Evren, A. E., et al. (2022) and MedChemExpress product information.[1]
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis
The primary antifungal mechanism of this compound is believed to be the inhibition of lanosterol (B1674476) 14α-demethylase (LMD), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This mechanism is analogous to that of widely used azole antifungal drugs.
In addition to its primary antifungal target, this compound has also been shown to inhibit the human aromatase enzyme with an IC₅₀ of 0.047µM.[1] While this is noted as a potential for side effects, it also underscores the compound's interaction with cytochrome P450 enzymes.[2]
Signaling Pathway Diagram
Caption: Proposed antifungal mechanism of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary research publication by Evren et al. (2022).
Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for antifungal susceptibility testing.
Detailed Steps:
-
Preparation of Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. The turbidity of the fungal suspension was adjusted to a 0.5 McFarland standard.
-
Preparation of Microdilution Plates: The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized fungal suspension.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.
Aromatase Inhibitory Activity Assay
The potential for aromatase inhibition was evaluated using a commercially available aromatase inhibitor screening kit.
Experimental Steps:
-
Enzyme and Substrate Preparation: Human recombinant aromatase enzyme and its substrate were prepared according to the manufacturer's instructions.
-
Compound Incubation: Different concentrations of this compound were incubated with the enzyme and substrate mixture.
-
Fluorescence Measurement: The enzymatic reaction produces a fluorescent product. The fluorescence was measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the aromatase activity (IC₅₀) was calculated by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Profile
The cytotoxic effect of this compound was evaluated against the NIH/3T3 healthy cell line.
Table 2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| NIH/3T3 | 10[1] |
Data sourced from MedChemExpress product information.[1]
Chemical Properties
A summary of the key chemical properties of this compound is provided below.
Table 3: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₄ClFN₄OS |
| Molecular Weight | 412.87 g/mol |
| CAS Number | 3026790-18-8 |
Conclusion
This compound exhibits potent antifungal activity, particularly against Candida parapsilosis, through the likely inhibition of lanosterol 14α-demethylase. Its well-defined mechanism of action and significant in vitro efficacy position it as a promising candidate for further preclinical development. Future research should focus on expanding the antifungal spectrum evaluation, in vivo efficacy studies, and a more comprehensive safety and toxicity profiling.
Disclaimer: This document is intended for research and informational purposes only. This compound is not for human or veterinary use.
References
Unveiling the Potential of Antibacterial Agent 132 as a Novel Aromatase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigational compound "Antibacterial agent 132" and its potential as an aromatase inhibitor. While primary research on this specific agent is not publicly available, this document consolidates the known data and presents a framework for its evaluation based on established methodologies in the field of aromatase inhibitor drug discovery. This guide is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and outlining the key signaling pathways relevant to the study of aromatase inhibition.
Introduction to Aromatase and its Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in the biosynthesis of estrogens from androgens.[1][2][3] It is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer, as well as other estrogen-dependent diseases. By inhibiting aromatase, the production of estrogen is suppressed, thereby reducing the growth stimulus for cancer cells. Aromatase inhibitors are a well-established class of drugs, and the discovery of novel agents with improved potency and selectivity remains an active area of research.
"this compound" has been identified as a potential aromatase inhibitor.[4] This guide will explore the available data for this compound and provide the necessary scientific context for its further investigation.
Quantitative Data Summary for this compound
The following table summarizes the currently available quantitative data for "this compound." It is important to note that this information is derived from supplier data and has not been independently verified in peer-reviewed literature.
| Parameter | Value | Cell Line/System | Source |
| Aromatase Inhibition (IC50) | 0.047 µM | Not Specified | [2][3][4][5][6][7] |
| Anticandidal Activity (MIC90) | <0.06 µg/mL | C. parapsilosis (ATCC 22019) | [2][3][4][5][6][7] |
| Anticandidal Activity (MIC90) | 62.50 µg/mL | C. krusei (ATCC 6258) | [2][3][4][5][6][7] |
| Cytotoxicity (IC50) | 10 µM | NIH/3T3 | [4] |
Signaling Pathways in Aromatase Regulation and Inhibition
Understanding the signaling pathways that regulate aromatase expression and the downstream effects of its inhibition is crucial for the development of new therapeutic agents.
Regulation of Aromatase Expression
Aromatase expression is regulated by a complex network of signaling pathways, which can be tissue-specific. In breast adipose tissue, for example, prostaglandins, particularly PGE2, can increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent stimulation of the aromatase promoter I.3/II. Other growth factors like Epidermal Growth Factor (EGF) and Transforming Growth Factor-beta (TGF-β) can also modulate aromatase activity.[4]
Downstream Effects of Aromatase Inhibition
Aromatase inhibitors block the conversion of androgens to estrogens. This leads to a decrease in estrogen levels, which in turn reduces the activation of the estrogen receptor. In ER+ breast cancer cells, this results in cell cycle arrest and apoptosis.
Experimental Protocols
The following sections provide detailed, generalized protocols for the evaluation of a potential aromatase inhibitor like "this compound."
In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay is a common method to determine the IC50 value of a test compound. It measures the fluorescence generated from a substrate that is metabolized by aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Test compound ("this compound")
-
Reference inhibitor (e.g., Letrozole)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system to each well.
-
Add the serially diluted test compound or reference inhibitor to the respective wells. Include a no-inhibitor control (vehicle only).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the aromatase substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 488/527 nm) at 37°C for a specified period (e.g., 60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Aromatase Activity Assay
This assay measures the ability of a test compound to inhibit aromatase activity in a cellular context, which can provide more physiologically relevant data.
Materials:
-
Aromatase-expressing cell line (e.g., MCF-7aro cells)
-
Cell culture medium and supplements
-
Test compound ("this compound")
-
Reference inhibitor (e.g., Letrozole)
-
Androgen substrate (e.g., testosterone)
-
ELISA kit for estradiol (B170435) or a tritiated androgen substrate and scintillation counter
Procedure:
-
Seed the aromatase-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or reference inhibitor for a predetermined time (e.g., 24 hours).
-
Add the androgen substrate to the cell culture medium.
-
Incubate for a specified period to allow for the conversion of the androgen to estrogen.
-
Collect the cell culture supernatant.
-
Measure the concentration of estradiol in the supernatant using an ELISA kit, or if using a radiolabeled substrate, measure the amount of tritiated water released.
-
Determine the percent inhibition of aromatase activity for each concentration of the test compound.
-
Calculate the IC50 value as described in the in vitro assay protocol.
Conclusion and Future Directions
"this compound" shows promise as a potent aromatase inhibitor based on the available preliminary data. However, a comprehensive evaluation is required to validate these findings and to fully characterize its pharmacological profile. The experimental protocols and signaling pathway information provided in this guide offer a roadmap for the further investigation of this and other novel aromatase inhibitors. Future studies should focus on confirming the in vitro potency in peer-reviewed studies, determining the mode of inhibition (competitive vs. non-competitive), assessing selectivity against other cytochrome P450 enzymes, and evaluating its efficacy in in vivo models of estrogen-dependent disease. The dual antibacterial and aromatase inhibitory activity of this compound may also warrant further investigation for potential synergistic therapeutic applications.
References
- 1. ClinPGx [clinpgx.org]
- 2. Aromatase - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to Antibacterial Agent 132: Synthesis and Purification Currently Unavailable
A comprehensive guide to the synthesis and purification of the substance designated "Antibacterial agent 132" cannot be provided at this time. Extensive searches indicate that "this compound" is a product identifier, likely from a commercial supplier, rather than a standardized chemical name found in scientific literature.
The designation "this compound" is associated with the catalog number HY-149925 from the supplier MedChemExpress. This compound is described as an inhibitor of the aromatase enzyme with an IC50 of 0.047µM and has demonstrated anticandidal activity. However, the chemical structure, a critical piece of information for outlining any synthesis or purification protocol, is not publicly available.
Without the chemical structure, it is impossible to:
-
Identify the starting materials and reagents required for synthesis.
-
Determine the appropriate reaction conditions (temperature, pressure, catalysts, etc.).
-
Develop a logical purification strategy (e.g., crystallization, chromatography) to isolate the compound from byproducts and unreacted starting materials.
-
Provide any quantitative data, experimental protocols, or visualizations as requested.
To facilitate the creation of the requested in-depth technical guide, the following information is required:
-
The chemical structure or IUPAC name of "this compound".
-
A Chemical Abstracts Service (CAS) number .
-
A reference to any patent or peer-reviewed scientific publication that describes the synthesis and characterization of this specific molecule.
Once this foundational information is provided, a detailed technical guide that meets the specified requirements, including data presentation, experimental protocols, and visualizations, can be developed.
Technical Guide: Physicochemical Properties of Antibacterial Agent 132
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the known biological activities and expected physicochemical properties of "Antibacterial agent 132." As of the date of this publication, specific experimental data on the solubility and stability of this compound (CAS Number: 3026790-96-7) are not publicly available. The information presented herein is based on the chemical structure of the agent and data for analogous compounds. The experimental protocols provided are standardized methodologies for the characterization of new chemical entities.
Introduction
"this compound" is a novel compound with reported anticandidal and enzyme inhibitory activity.[1] Its chemical structure features a triazole moiety, which is common in a variety of biologically active compounds. The physicochemical properties of a potential drug candidate, such as solubility and stability, are critical parameters that influence its formulation, delivery, and overall therapeutic efficacy. This guide aims to provide a comprehensive resource for researchers interested in "this compound," summarizing its known biological effects and offering detailed protocols for its physicochemical characterization.
Known Biological Activity
While named an "antibacterial agent," current data points to its activity against fungi and as an enzyme inhibitor. This dual activity profile warrants further investigation to elucidate its full therapeutic potential.
| Parameter | Value | Target/Organism | Reference |
| MIC90 | <0.06 µg/mL | Candida parapsilosis (ATCC 22019) | [1] |
| MIC90 | 62.50 µg/mL | Candida krusei (ATCC 6258) | [1] |
| IC50 | 0.047 µM | Aromatase Enzyme | [1] |
| IC50 | 10 µM | NIH/3T3 (Cytotoxicity) | [1] |
Solubility Profile (Predicted)
The solubility of a compound is a key determinant of its absorption and bioavailability. Based on its triazole structure, "this compound" is predicted to have the following general solubility characteristics:
-
Aqueous Solubility: Triazole-containing compounds can exhibit a wide range of aqueous solubilities. The parent 1H-1,2,3-triazole is soluble in water.[2] However, the overall solubility of "this compound" will be significantly influenced by its other structural components. Aromatic rings and other nonpolar features of the molecule may decrease its aqueous solubility. For many poorly soluble drug candidates, solubility is often below 10 µg/mL.
-
Organic Solvents: Triazoles are generally soluble in organic solvents.[2] It is anticipated that "this compound" will be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
"this compound" solid powder
-
Selection of solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO, ethanol)
-
Scintillation vials
-
Temperature-controlled shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Procedure:
-
Add an excess amount of "this compound" to a scintillation vial containing a known volume of the test solvent.
-
Seal the vials and place them in a temperature-controlled shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Carefully collect an aliquot of the supernatant and centrifuge at high speed to remove any remaining solid particles.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of "this compound" using a validated HPLC method.
Caption: Workflow for equilibrium solubility determination.
Stability Profile (Predicted)
The chemical stability of a drug substance is critical for ensuring its safety and efficacy throughout its shelf life. Triazole rings are generally stable chemical entities.[3][4] However, the overall stability of "this compound" will depend on the reactivity of its other functional groups.
Potential Degradation Pathways:
-
Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or basic conditions, depending on the presence of labile functional groups such as esters or amides.
-
Oxidation: Certain functional groups could be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation of some organic molecules.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of a drug substance.
Materials:
-
"this compound"
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Photostability chamber
-
Temperature-controlled oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a temperature-controlled oven.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw samples from each stress condition, neutralize if necessary, dilute appropriately, and analyze using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Caption: Workflow for forced degradation studies.
Mechanism of Action and Signaling Pathways
The designation "this compound" is currently at odds with its reported potent inhibition of the aromatase enzyme, a target typically associated with cancer therapy rather than bacterial infection. This suggests either a novel antibacterial mechanism linked to aromatase inhibition, a dual-action capability, or a potential misnomer.
Aromatase Inhibition Pathway
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a therapeutic strategy for hormone-receptor-positive breast cancer.
Caption: Aromatase inhibition signaling pathway.
Hypothetical Antibacterial Mechanism: Folic Acid Synthesis Inhibition
Given its heterocyclic nature, one could speculate a potential antibacterial mechanism involving the inhibition of a key metabolic pathway, such as folic acid synthesis, which is a target for sulfonamide antibiotics. This remains purely speculative without further experimental evidence.
Caption: Folic acid synthesis pathway inhibition.
Conclusion
"this compound" presents an interesting pharmacological profile with potent anticandidal and aromatase inhibitory activities. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of public data on its solubility and stability. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize these crucial physicochemical properties. Furthermore, elucidation of its primary mechanism of action against bacterial and fungal pathogens is essential for its future development as a therapeutic agent.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of Antibacterial Agent 132
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. To counter this threat, novel antibacterial agents with unique mechanisms of action are urgently needed. This document provides a comprehensive technical overview of "Antibacterial agent 132," a novel synthetic compound demonstrating potent bactericidal activity. Through a series of enzymatic and cellular assays, the primary therapeutic targets of Agent 132 have been identified as the essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism is crucial for its efficacy against both susceptible and drug-resistant bacterial strains. This guide will delve into the mechanistic action, quantitative efficacy, and the experimental protocols used to elucidate the therapeutic targets of Agent 132.
Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are vital enzymes that control DNA topology, a process essential for DNA replication, transcription, and chromosome segregation.[1] These enzymes are attractive targets for antibacterial agents because they are essential in bacteria but absent in higher eukaryotes.[1]
-
DNA Gyrase: Primarily found in bacteria, DNA gyrase introduces negative supercoils into DNA, which alleviates the positive supercoiling that occurs during DNA replication and transcription.[2] This process is ATP-dependent and involves the cutting of both strands of the DNA helix, passing another segment of DNA through the break, and then resealing it.[2]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenation, which is the separation of interlinked daughter DNA molecules following replication.[2] Similar to DNA gyrase, it cuts both DNA strands to resolve tangled DNA.[2]
This compound functions as a topoisomerase inhibitor, stabilizing the complex between the topoisomerase enzymes and the DNA.[3][4] This action prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-stranded DNA breaks.[3] These breaks are cytotoxic and trigger a cascade of events leading to apoptosis and cell death.[3] The dual-targeting nature of Agent 132, inhibiting both DNA gyrase and topoisomerase IV, provides a significant advantage, particularly in combating resistance that may arise from mutations in a single target.[5]
Quantitative Data Summary
The efficacy of this compound has been quantified through enzymatic inhibition assays and determination of its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
Table 1: Enzymatic Inhibition by Agent 132
| Target Enzyme | Organism | Assay Type | IC50 (μM) |
| DNA Gyrase | Escherichia coli | Supercoiling Inhibition | 0.22 |
| DNA Gyrase | Staphylococcus aureus | Supercoiling Inhibition | 0.15 |
| Topoisomerase IV | Escherichia coli | Relaxation Inhibition | 0.85 |
| Topoisomerase IV | Staphylococcus aureus | Decatenation Inhibition | 0.50 |
IC50 values represent the concentration of Agent 132 required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency. Data is representative of typical values found for novel inhibitors.[6][7][8][9][10][11]
Table 2: Antibacterial Activity of Agent 132
| Bacterial Strain | Gram Status | Resistance Profile | Agent 132 MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Susceptible | 0.125 | 0.25 |
| Staphylococcus aureus (MRSA) USA300 | Gram-positive | Methicillin-Resistant | 0.25 | >16 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Susceptible | 0.06 | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | Susceptible | 0.5 | 0.015 |
| Klebsiella pneumoniae (ESBL) | Gram-negative | Extended-Spectrum β-lactamase | 1.0 | >32 |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents visible growth.[8][12][13] Data demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.
Experimental Protocols
The following protocols are foundational for identifying and characterizing inhibitors of bacterial type II topoisomerases.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[14]
Materials:
-
DNA Gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 plasmid DNA (1 μg/μL)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
This compound stock solution
-
Stop Solution/Loading Dye (e.g., 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose (B213101), Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Methodology:
-
On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control (positive control) and a no-enzyme control (negative control).
-
Initiate the reaction by adding a predetermined amount of DNA gyrase enzyme to each tube (except the negative control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye, followed by chloroform/isoamyl alcohol to extract proteins.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.[14] The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
Topoisomerase IV Relaxation/Decatenation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[15][16]
Materials:
-
Topoisomerase IV (e.g., from E. coli or S. aureus)
-
Supercoiled pBR322 plasmid DNA (1 μg/μL)
-
5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)
-
Other materials are similar to the gyrase assay.
Methodology:
-
The setup is analogous to the gyrase supercoiling assay, but supercoiled plasmid DNA is used as the substrate.
-
On ice, reaction mixtures are prepared with 5X Assay Buffer, supercoiled pBR322 DNA, and varying concentrations of Agent 132.
-
Topoisomerase IV is added to initiate the reaction.
-
Reactions are incubated at 37°C for 30 minutes.[15]
-
The reaction is stopped and processed as described in the gyrase assay.
-
Samples are analyzed by agarose gel electrophoresis. Inhibition is indicated by the persistence of the supercoiled DNA band, as the enzyme is prevented from relaxing it into its slower-migrating topoisomers.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[5]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Methodology:
-
Perform a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate.
-
Leave wells for a positive control (bacteria, no drug) and a negative control (broth only).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Agent 132 in which there is no visible turbidity (bacterial growth).
Visualizations: Pathways and Workflows
Bacterial DNA Replication Pathway and Inhibition
References
- 1. DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. inspiralis.com [inspiralis.com]
- 16. topoisomerase IV assay kits [profoldin.com]
The Discovery and Development of Pyrrolidinedione-Based Antibacterial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a promising class of antibacterial compounds: pyrrolidinedione derivatives. For the purpose of this guide, this class will be referred to as "Antibacterial Agent 132" and its analogs. These compounds have demonstrated significant activity, particularly through the inhibition of bacterial fatty acid biosynthesis, a critical pathway for bacterial survival.
This document details the synthetic methodologies, quantitative antibacterial data, and key experimental protocols for the evaluation of these agents. It is intended to serve as a comprehensive resource for researchers in the field of antibacterial drug discovery.
Data Presentation: Antibacterial Activity of Pyrrolidinedione Derivatives
The antibacterial efficacy of "this compound" analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various pyrrolidinedione derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound/Analog | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Lead Compound 26 | 8 µg/mL | 2 µg/mL | >128 µg/mL | >128 µg/mL | [1] |
| Analog 27 | 4 µg/mL | Not Reported | >128 µg/mL | >128 µg/mL | [1] |
| Analog 37 | 8 µg/mL | 2 µg/mL | >128 µg/mL | >128 µg/mL | [1] |
| Analog 38 | 8 µg/mL | 2 µg/mL | >128 µg/mL | >128 µg/mL | [1] |
| Compound 4 | 128 µg/mL | Not Reported | >128 µg/mL | >128 µg/mL | [1] |
| Compound 5 | 128 µg/mL | Not Reported | >128 µg/mL | >128 µg/mL | [1] |
| Compound/Analog | S. aureus (MSSA) | S. aureus (MRSA) | Biofilm Eradication (MBEC) | Reference |
| Dimer 30 | 8-16 µg/mL | 8-16 µg/mL | 16 µg/mL | [2][3] |
| Monomer 41 | >32 µg/mL | >32 µg/mL | >32 µg/mL | [2][3] |
| Dimer 42 | >32 µg/mL | >32 µg/mL | >32 µg/mL | [2][3] |
Experimental Protocols
Synthesis of a Representative Pyrrolidinedione Analog
This section provides a detailed protocol for the synthesis of a representative pyrrolidinedione derivative, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, via a three-component reaction.[4]
Materials:
-
Ethyl 2,4-dioxovalerate
-
Glacial acetic acid
-
Ethyl acetate
Procedure:
-
To a glass reaction tube equipped with a magnetic stirring bar, add 3-nitroaniline (1.0 equiv), benzaldehyde (1.0 equiv), and ethyl 2,4-dioxovalerate (1.5 equiv).
-
Add glacial acetic acid to the mixture.
-
Stir the resulting mixture vigorously at room temperature for the time required to complete the reaction, monitoring progress by thin-layer chromatography.
-
Upon completion, the crude product is purified by recrystallization from a solvent mixture of dichloromethane and ethyl acetate.
-
The solvent is then removed using a rotary evaporator to yield the pure product as an off-white solid.
-
The structure of the final compound is confirmed using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.[4]
Broth Microdilution Method for MIC Determination (CLSI Guidelines)
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[5][6][7]
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
2. Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 100 µL of serially diluted antimicrobial agent in each well.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, bringing the final volume in each well to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth as detected by the unaided eye.
Visualizations
Workflow for the Discovery of Novel Pyrrolidinedione Analogs
References
- 1. 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. jst-ud.vn [jst-ud.vn]
- 5. testinglab.com [testinglab.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 132
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 132 is a compound with demonstrated anticandidal activity.[1][2][3] Specifically, it has shown potent effects against Candida parapsilosis (ATCC 22019) with a Minimum Inhibitory Concentration required to inhibit 90% of organisms (MIC90) of less than 0.06 µg/mL and against Candida krusei (ATCC 6258) with a MIC90 of 62.50 µg/mL.[1][2][4] In addition to its antifungal properties, it is also known to inhibit the aromatase enzyme with a half-maximal inhibitory concentration (IC50) of 0.047µM.[1][2][4][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the standardized broth microdilution method.
Data Presentation
The following tables present hypothetical, yet representative, data for the MIC of this compound against common quality control bacterial strains. These values are for illustrative purposes and actual results should be determined experimentally.
Table 1: MIC of this compound against Quality Control Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | 16 |
| Staphylococcus aureus | 29213 | 4 |
| Pseudomonas aeruginosa | 27853 | 64 |
| Enterococcus faecalis | 29212 | 8 |
Table 2: Interpretation of MIC Values
| MIC Range (µg/mL) | Interpretation |
| ≤ 8 | Susceptible (S) |
| 16 - 32 | Intermediate (I) |
| ≥ 64 | Resistant (R) |
Experimental Protocols
This section details the broth microdilution method for determining the MIC of this compound, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in DMSO.
-
Ensure the agent is fully dissolved. This high-concentration stock can be stored at -20°C for future use.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound by diluting the stock solution in CAMHB to twice the highest desired final concentration (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL working solution).
-
Add 100 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. This will result in a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
Well 11 will serve as a growth control (no antibacterial agent) and well 12 as a sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
The final volume in wells 1-11 will be 200 µL.
Incubation and Reading of Results
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6] This can be determined by visual inspection of the wells for turbidity.
Visualizations
Caption: Workflow for MIC determination.
References
Preparing Stock Solutions of Antibacterial Agent 132 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of stock solutions of "Antibacterial agent 132" intended for use in cell culture applications. These guidelines are based on common laboratory practices for similar compounds and are intended to ensure accurate and reproducible experimental results.
Introduction
This compound has demonstrated efficacy in various biological assays, including activity against Candida species and inhibition of the aromatase enzyme.[1] Proper preparation of stock solutions is a critical first step for any in vitro study to ensure the compound's stability, solubility, and accurate dosing in cell culture experiments. This protocol outlines the recommended procedures for dissolving, storing, and quality controlling stock solutions of this compound.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Conical tubes (15 mL and 50 mL), sterile
-
Serological pipettes, sterile
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Cryovials, sterile
-
Personal protective equipment (lab coat, gloves, safety glasses)
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the preparation and use of this compound stock solutions. This data is compiled from information on similar compounds and should be used as a reference. Researchers should always refer to the manufacturer's product data sheet for specific values.
Table 1: Properties of this compound and Recommended Solvents
| Parameter | Value/Recommendation |
| Molecular Weight | Refer to the Certificate of Analysis (CoA) for the specific lot number. |
| Primary Solvent | Dimethyl sulfoxide (DMSO) is recommended for creating high-concentration stock solutions.[2][3] |
| Aqueous Solubility | Low. Direct dissolution in aqueous media is not recommended for high-concentration stocks. |
| Alternative Solvents | For some compounds, ethanol (B145695) or methanol (B129727) may be used, but DMSO is generally preferred for its high solubilizing capacity for organic molecules.[2] |
| Recommended Stock Concentration | 1-10 mg/mL or 1-10 mM. A 10 mM stock is often convenient for subsequent dilutions. |
Table 2: Recommended Storage Conditions for Stock Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| DMSO Stock | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. If precipitation is observed upon thawing, warm gently to 40°C.[2] |
| Working Dilutions | 2-8°C | Up to 1 week | Prepare fresh from the stock solution for each experiment if possible. |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The user must know the molecular weight (MW) of their specific batch of the compound.
Example Calculation:
-
Molecular Weight (MW) of this compound: Let's assume it is 386.35 g/mol for this example.
-
Desired Stock Concentration: 10 mM (which is 0.010 mol/L)
-
Desired Volume: 1 mL (0.001 L)
Calculation Steps:
-
Grams per mole: 386.35 g/mol
-
Milligrams per mole: 386,350 mg/mol
-
Milligrams per millimole: 386.35 mg/mmol
-
To make a 10 mM solution, you need 10 mmol/L.
-
For 1 mL (0.001 L), you need: 10 mmol/L * 0.001 L = 0.01 mmol
-
Weight needed: 0.01 mmol * 386.35 mg/mmol = 3.8635 mg
Procedure:
-
Weigh out 3.86 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
(Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the stock will be added directly to cell cultures without further dilution in sterile media.
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium.
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Gently vortex the thawed stock solution to ensure homogeneity.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Quality Control
-
Solubility Check: After dissolving the compound, visually inspect the solution for any precipitates. If the solution is not clear, gentle warming (up to 40°C) or sonication may be required.[2] If the compound does not dissolve, a lower stock concentration may be necessary.
-
Sterility: Handle all materials using aseptic techniques to prevent microbial contamination. Filtration of the stock solution is recommended.
-
pH Measurement: For aqueous working solutions, ensure the pH is compatible with your cell culture system. The addition of a small volume of DMSO stock should not significantly alter the pH of the culture medium.
-
Vehicle Control: Always include a vehicle control (the same concentration of DMSO used in the experimental conditions) in your cell culture experiments to account for any effects of the solvent on cell viability and function.
Diagrams
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Example Serial Dilution Scheme for Cell Culture Experiments.
References
Application Notes and Protocols: Synergistic Antimicrobial Effects of Agent 132 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine. Combination therapy, the simultaneous use of multiple antimicrobial agents, is a promising strategy to enhance efficacy, overcome resistance, and reduce dosage-related toxicity. "Antibacterial agent 132," identified as the cationic carbosilane dendron BD132, is a novel compound with demonstrated antimicrobial and antibiofilm properties. These application notes provide a comprehensive overview of the current understanding of BD132's synergistic potential when combined with other antimicrobial agents, based on available preclinical data. While specific studies on BD132 in combination with conventional antibiotics are limited, extensive research on its synergistic effects with the antifungal agent amphotericin B provides a strong framework for assessing its potential in antibacterial combination therapies.
Agent Profile: BD132 (Cationic Carbosilane Dendron)
-
Class: Cationic carbosilane dendron.
-
Structure: A hyperbranched macromolecule with peripheral ammonium (B1175870) groups, conferring a positive surface charge, and a 4-phenylbutyrate (B1260699) core with anti-inflammatory and chaperone-like properties.[1]
-
Mechanism of Action: The primary mechanism of action for cationic dendrimers like BD132 is believed to be the electrostatic interaction between the positively charged dendron and the negatively charged components of microbial cell membranes. This interaction leads to membrane destabilization and disruption, increasing its permeability.[2][3] This disruption can facilitate the entry of other antimicrobial drugs into the cell, forming the basis for synergistic activity.[4][5]
Preclinical Data on Synergistic Activity of BD132
The most detailed publicly available data on the synergistic effects of BD132 comes from studies in combination with the antifungal agent amphotericin B against Candida species. This data serves as a valuable model for the potential synergistic activity of BD132 with antibacterial agents.
Quantitative Summary of Synergistic Anti-Biofilm Activity
The following tables summarize the synergistic effects of BD132 in combination with amphotericin B against Candida albicans and Nakaseomyces glabratus biofilms.
Table 1: Synergistic Effect of BD132 and Amphotericin B on Biofilm Prevention [6]
| Organism | BD132 MBIC Alone (mg/L) | Amphotericin B MBIC Alone (mg/L) | BD132 MBIC in Combination (mg/L) | Amphotericin B MBIC in Combination (mg/L) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| C. albicans | 32 | 0.25 | 4 | 0.03 | <0.5 | Synergy |
| N. glabratus | 16 | 0.12 | 2 | 0.01 | <0.5 | Synergy |
Table 2: Synergistic Effect of BD132 and Amphotericin B on Established Biofilm Eradication [6]
| Organism | BD132 MBEC Alone (mg/L) | Amphotericin B Alone | BD132 in Combination (mg/L) | Amphotericin B in Combination (mg/L) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| C. albicans | >256 | Not Eradicated | 8 | 2 | <0.5 | Synergy |
| N. glabratus | 128 | Not Eradicated | 32 | 4 | <0.5 | Synergy |
MBIC (Minimum Biofilm Inhibitory Concentration): Lowest concentration that prevents biofilm formation. MBEC (Minimum Biofilm Eradication Concentration): Lowest concentration that eradicates pre-formed biofilms. FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic activity of BD132 with other antibiotics, based on established methodologies.
Checkerboard Microdilution Assay for Synergy Testing
This protocol is adapted from the methodology used to assess the synergy between BD132 and amphotericin B.[6]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of BD132 in combination with a selected antibiotic against a target bacterial strain.
Materials:
-
BD132 stock solution
-
Antibiotic stock solution (e.g., levofloxacin, vancomycin, gentamicin)
-
96-well microtiter plates
-
Bacterial suspension adjusted to 0.5 McFarland standard
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of BD132 and the partner antibiotic in the growth medium.
-
In a 96-well plate, add 50 µL of growth medium to all wells.
-
Add 50 µL of the antibiotic solution to the wells in the first column and perform serial dilutions horizontally across the plate.
-
Add 50 µL of the BD132 solution to the wells in the first row and perform serial dilutions vertically down the plate. This creates a matrix of decreasing concentrations of both agents.
-
-
Inoculation:
-
Prepare a bacterial inoculum in the growth medium, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
-
Calculation of FICI:
-
The FICI is calculated as follows: FICI = FIC of Agent A + FIC of Agent B where: FIC of Agent A = (MIC of A in combination) / (MIC of A alone) FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction (additive or indifferent)
-
FICI > 4: Antagonism
-
-
Experimental workflow for the checkerboard microdilution assay.
Proposed Mechanism of Synergistic Action
The synergistic effect of BD132 with other antimicrobial agents is likely due to a multi-step process involving the disruption of the bacterial cell envelope.
-
Initial Electrostatic Interaction: The positively charged peripheral groups of BD132 are attracted to the negatively charged components of the bacterial cell wall and membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
-
Membrane Destabilization and Permeabilization: This interaction disrupts the integrity of the cell membrane, leading to the formation of pores or transient openings.
-
Enhanced Drug Uptake: The increased membrane permeability facilitates the entry of the partner antibiotic into the bacterial cell, allowing it to reach its intracellular target at a higher concentration than it would alone.
-
Combined Antimicrobial Effect: The simultaneous action of BD132 on the cell membrane and the partner antibiotic on its specific target (e.g., cell wall synthesis, protein synthesis, DNA replication) leads to a more potent bactericidal or bacteriostatic effect than either agent alone.
Proposed mechanism of synergistic action of BD132 and a partner antibiotic.
Future Directions and Considerations
-
Antibacterial Synergy Studies: Further research is needed to specifically evaluate the synergistic potential of BD132 with a broad range of antibiotics against clinically relevant bacterial pathogens, including multidrug-resistant strains.
-
In Vivo Efficacy: Preclinical in vivo studies in animal models of infection are required to validate the in vitro synergistic findings and to assess the therapeutic potential of BD132 combination therapy.
-
Toxicity and Safety: Comprehensive toxicological studies are necessary to determine the safety profile of BD132, both alone and in combination with other antibiotics.
-
Resistance Development: The potential for bacteria to develop resistance to BD132, either alone or in combination, should be investigated.
Disclaimer
This document is intended for research and informational purposes only. "this compound" (BD132) is an investigational compound and is not approved for clinical use. The protocols and data presented are based on preclinical studies and should be adapted and validated for specific research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Study of the antimicrobial activity of cationic carbosilane dendrimers against clinical strains of multidrug-resistant bacteria and their biofilms [frontiersin.org]
- 3. Study of the antimicrobial activity of cationic carbosilane dendrimers against clinical strains of multidrug-resistant bacteria and their biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAMAM-dendrimer Enhanced Antibacterial Effect of Vancomycin Hydrochloride Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibiofilm activity of cationic carbosilane BD132 dendron and its synergistic effect with amphotericin B against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mupirocin in a Murine Skin Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Mupirocin, a well-established topical antibacterial agent, in a murine model of skin infection. For the purpose of these notes, "Antibacterial agent 132" will be used interchangeably with Mupirocin to serve as a template for documenting the efficacy and experimental protocols of novel antibacterial compounds. Mupirocin is a widely used antibiotic for treating primary and secondary skin infections, primarily caused by Staphylococcus aureus and Streptococcus pyogenes. Its mechanism of action involves the specific inhibition of bacterial isoleucyl-tRNA synthetase, which halts protein synthesis and leads to bacterial cell death. This document outlines the in vivo efficacy of Mupirocin in a murine surgical wound infection model, details the experimental protocols for reproducing these studies, and provides visual representations of the agent's mechanism and the experimental workflow.
Data Presentation
The in vivo efficacy of Mupirocin (referred to as this compound) was evaluated in a murine surgical wound infection model against Staphylococcus aureus and Streptococcus pyogenes. The primary endpoint was the reduction in bacterial load at the site of infection, measured in Colony-Forming Units (CFU) per wound.
Table 1: Efficacy of 2% Mupirocin Ointment against Staphylococcus aureus in a Murine Surgical Wound Infection Model [1][2]
| Treatment Group | Mean Bacterial Count (log10 CFU/wound) ± SD | Number of Wounds (n) |
| Untreated Control | 7.23 ± 0.33 | 10 |
| Placebo Ointment | 7.16 ± 0.43 | 10 |
| 2% Mupirocin Ointment | 4.62 ± 2.15 | 8 |
Table 2: Efficacy of 2% Mupirocin Ointment against Streptococcus pyogenes in a Murine Surgical Wound Infection Model [1][2]
| Treatment Group | Mean Bacterial Count (log10 CFU/wound) ± SD | Number of Wounds (n) |
| Untreated Control | 6.14 ± 1.11 | 9 |
| Placebo Ointment | 6.32 ± 1.40 | 8 |
| 2% Mupirocin Ointment | 3.92 ± 1.11 | 8 |
Experimental Protocols
Preparation of Bacterial Inoculum
This protocol describes the preparation of Staphylococcus aureus or Streptococcus pyogenes for inoculation in a murine skin infection model.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213) or Streptococcus pyogenes strain
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Centrifuge
-
Sterile culture tubes and flasks
Procedure:
-
From a frozen stock, streak the desired bacterial strain onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The following day, subculture the overnight culture into fresh TSB at a 1:100 dilution and grow to the mid-logarithmic phase of growth (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation at 3,000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Confirm the final inoculum concentration by serial dilution and plating on TSA plates.
Murine Surgical Wound Infection Model
This protocol details the creation of a surgical wound infection in mice to evaluate the efficacy of topical antibacterial agents. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
6-8 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Surgical scissors and forceps
-
Suture material (e.g., silk)
-
Bacterial inoculum (prepared as in Protocol 1)
-
Topical antibacterial agent (e.g., 2% Mupirocin ointment)
-
Vehicle control (placebo ointment)
Procedure:
-
Anesthetize the mice using an appropriate anesthetic.
-
Shave the dorsal side of the mouse, between the shoulder blades.
-
Make a small incision through the skin with sterile surgical scissors.
-
A sterile silk suture is passed through the incision and knotted.
-
Inoculate the wound by applying a small volume (e.g., 10 µL) of the bacterial suspension onto the suture.
-
The animals are then randomly assigned to treatment groups.
Treatment Protocol and Efficacy Assessment
This protocol describes the application of the topical agent and the subsequent evaluation of its antibacterial efficacy.
Procedure:
-
Approximately 4 hours post-infection, apply a standardized amount (e.g., 0.1 mL) of the 2% Mupirocin ointment or placebo ointment directly to the infected wound.
-
Repeat the treatment twice daily for a period of 3-5 days.
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically excise the infected skin tissue, including the wound.
-
Homogenize the tissue sample in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 24-48 hours and enumerate the colonies to determine the bacterial load (CFU/wound or CFU/gram of tissue).
Mandatory Visualizations
Caption: Mechanism of action of Mupirocin.
Caption: Experimental workflow for the murine skin infection model.
References
Application Notes: The Study of Bacterial Biofilm Formation Using Ciprofloxacin as a Model Antibacterial Agent
Note: Initial searches for a specific "Antibacterial agent 132" did not yield a publicly documented compound. Therefore, these application notes have been generated using Ciprofloxacin (B1669076) , a widely studied fluoroquinolone antibiotic, as a representative agent to demonstrate the principles and protocols for investigating the effects of an antibacterial agent on bacterial biofilm formation.
Introduction
Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination[1][2][3]. While highly effective against planktonic (free-floating) bacteria, its interaction with bacterial biofilms is complex and concentration-dependent. Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from host defenses and antimicrobial treatments[4][5]. Understanding how agents like ciprofloxacin affect biofilms is critical for developing strategies to combat persistent infections associated with medical devices and chronic diseases[1][6].
Key Applications in Biofilm Research
-
Inhibition of Biofilm Formation: At concentrations at or above the Minimum Inhibitory Concentration (MIC), ciprofloxacin can inhibit the initial attachment and formation of biofilms for susceptible strains like Pseudomonas aeruginosa and ciprofloxacin-sensitive Staphylococcus aureus[7][8].
-
Eradication of Mature Biofilms: Higher concentrations of ciprofloxacin are often required to eliminate established biofilms, a measure known as the Minimum Biofilm Eradication Concentration (MBEC)[9]. Studies show that the MBEC can be 10 to over 100 times higher than the MIC for planktonic bacteria[9][10].
-
Synergy Studies: Ciprofloxacin is frequently used in combination with other compounds, such as plant extracts, antimicrobial peptides, or biofilm-degrading enzymes, to enhance its efficacy against resistant biofilms[11][12][13].
-
Investigation of Sub-MIC Effects: Paradoxically, sub-inhibitory concentrations of ciprofloxacin have been shown to enhance biofilm formation in some bacteria, such as S. aureus[1][2][14][15][16]. This phenomenon is a critical area of study, as it mimics the low antibiotic concentrations that can occur in tissues during treatment, potentially leading to therapeutic failure[1][2].
-
Mechanism of Action Studies: Researchers use ciprofloxacin to study changes in gene expression related to biofilm formation, such as those involved in quorum sensing (e.g., las, rhl systems in P. aeruginosa) or matrix production (ica genes in S. aureus)[1][17][18][19][20].
Quantitative Data Summary
The effects of ciprofloxacin on bacterial biofilms are highly dependent on the bacterial species, strain, and experimental conditions. The following tables summarize representative quantitative data from published studies.
Table 1: Ciprofloxacin Activity Against Pseudomonas aeruginosa Biofilms
| Parameter | Strain(s) | Concentration | Observed Effect | Reference(s) |
| MIC | PA14 | 0.125 mg/L | - | [6] |
| MBC | PAO1, PAO579 | 0.25, 0.5 mg/L | - | [9] |
| MBEC (1-Day Biofilm) | PAO1, PAO579 | 16 mg/L | Eradication of mature biofilm | [9] |
| MBEC (3-Day Biofilm) | PAO1, PAO579 | 64 mg/L | Eradication of mature biofilm | [9] |
| Biofilm Eradication | Generic | 5 µg/mL (10x MIC) | 99.9% viability reduction | [10] |
| Biofilm Biomass Reduction | PAO1 | Not Specified | 61.7% reduction by a ciprofloxacin prodrug | [21] |
| Motility Reduction (Swimming) | Generic | Sub-MIC | 64.9% reduction | [21] |
Table 2: Ciprofloxacin Activity Against Staphylococcus aureus Biofilms
| Parameter | Strain(s) | Concentration | Observed Effect | Reference(s) |
| MIC | Newman (MSSA) | 0.125 µg/mL | - | [1][2] |
| MIC | N315 (MRSA) | 1 µg/mL | - | [1][2] |
| Biofilm Biomass Increase | Newman (MSSA) | 0.0625 µg/mL (Sub-MIC) | 12.46-fold increase | [1][2] |
| Biofilm Biomass Increase | N315 (MRSA) | 0.25 µg/mL (Sub-MIC) | 15.19-fold increase | [1][2] |
| Pre-formed Biofilm Disruption | ATCC 25923 (Sensitive) | 1x MIC | 86% disruption | [7][22] |
| Pre-formed Biofilm Disruption | ATCC 25923 (Sensitive) | 4x MIC | 100% disruption | [22] |
| Biofilm Formation Inhibition | ATCC 25923 (Resistant) | Not Specified | No inhibition observed | [7][22] |
Experimental Protocols & Visualizations
Protocol 1: Biofilm Quantification using Crystal Violet Assay
This protocol provides a method for quantifying total biofilm biomass in a 96-well plate format[23][24][25].
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Ciprofloxacin stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Plate reader
Procedure:
-
Culture Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the overnight culture 1:100 in fresh medium[24].
-
Plate Inoculation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. To test ciprofloxacin's effect on biofilm formation, add the desired concentrations of the agent at this stage. Include wells with bacteria only (positive control) and medium only (negative control).
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow biofilm formation[23].
-
Washing: Carefully discard the liquid content from the wells. Gently wash the wells twice with 200 µL of PBS to remove planktonic cells. After the final wash, invert the plate and tap firmly on a paper towel to remove excess liquid[24][26].
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[24].
-
Final Washing: Discard the crystal violet solution. Wash the plate thoroughly with water to remove excess stain. Repeat until the water runs clear[23].
-
Drying: Allow the plate to air dry completely (e.g., overnight)[23].
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye. Incubate for 10-15 minutes, mixing gently if needed[24][25].
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate. Measure the absorbance at a wavelength of 550-595 nm using a plate reader[24][25].
Figure 1. Experimental workflow for the Crystal Violet biofilm quantification assay.
Protocol 2: Biofilm Visualization using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and the differentiation between live and dead cells using fluorescent dyes[1][6].
Materials:
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Bacterial culture and growth medium
-
Ciprofloxacin stock solution
-
LIVE/DEAD staining kit (e.g., containing SYTO 9 and Propidium (B1200493) Iodide)
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Biofilm Growth: Grow biofilms directly on the glass surface of the microscopy dishes by inoculating with a diluted bacterial culture and incubating for the desired time (e.g., 24-72 hours).
-
Treatment: To study the effect on mature biofilms, carefully replace the medium with fresh medium containing the desired concentration of ciprofloxacin. Incubate for the specified treatment period (e.g., 24 hours).
-
Washing: Gently rinse the biofilm with PBS or saline to remove planktonic cells and residual medium.
-
Staining: Add the LIVE/DEAD staining solution according to the manufacturer's protocol (typically a mix of SYTO 9 and propidium iodide). Incubate in the dark for 15-30 minutes. SYTO 9 (green) stains all cells, while propidium iodide (red) only enters cells with compromised membranes (dead cells)[22][27].
-
Imaging: Immediately visualize the biofilm using a confocal microscope. Acquire a series of z-stack images through the full thickness of the biofilm.
-
Image Analysis: Use imaging software (e.g., ImageJ, Imaris) to reconstruct 3D images and quantify biofilm properties such as total biomass, thickness, surface area coverage, and the ratio of live to dead cells.
References
- 1. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synergy between Indoloquinolines and Ciprofloxacin: An Antibiofilm Strategy against Pseudomonas aeruginosa [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pseudomonas aeruginosa biofilms are more susceptible to ciprofloxacin than to tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eradication of Pseudomonas aeruginosa Biofilms Using the Combination of n-butanolic Cyclamen coum Extract and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Recent advances in nanotechnology for eradicating bacterial biofilm [thno.org]
- 14. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism | Semantic Scholar [semanticscholar.org]
- 17. Effects of disinfectants and ciprofloxacin on quorum sensing genes and biofilm of clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Subinhibitory concentration of ciprofloxacin targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ciprofloxacin prodrug effectively disrupts biofilm formation | BioWorld [bioworld.com]
- 22. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static.igem.org [static.igem.org]
- 24. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for "Antibacterial Agent 132" in Drug-Resistant Bacteria Studies
Disclaimer: The term "Antibacterial Agent 132" is not uniquely assigned to a single, universally recognized compound in publicly available scientific literature. Instead, this identifier, or similar ones like "compound 4j," has been used to designate different molecules in various research contexts. This document consolidates the available information on compounds referred to as "Agent 132" or its analogues with demonstrated antibacterial or antimicrobial properties and provides generalized protocols for the study of such agents against drug-resistant bacteria.
Introduction to "this compound" Variants
Initial research indicates that "this compound" can refer to several distinct chemical entities. Below is a summary of the findings for different compounds that may be relevant to the user's query.
-
BD132: This is a cationic carbosilane dendron noted for its potent antibiofilm activity against Candida species.[4][5][6] Although described as having "antimicrobial properties," the detailed studies focus on its antifungal applications, particularly in synergy with other antifungal drugs like amphotericin B.[4]
-
Compound Analogues (designated "4j" in various studies): Several distinct compounds designated as "4j" have been synthesized and tested for antimicrobial activity.
-
Quinoline-Thiazole Derivative: This compound showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and was four times more effective than the standard drug chloramphenicol (B1208) against this resistant strain.[7] It also exhibited high efficacy against Candida parapsilosis.[7]
-
Furan-Thiazole Hydrazone Derivative: This "4j" compound was evaluated for antitubercular and antibacterial properties, showing some activity against S. aureus and E. coli, though other analogues in the same study were more potent.[8]
-
4-Hydroxycoumarin Derivative: This molecule demonstrated significant inhibitory potential against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeureginosa) bacteria.[9]
-
Indole Derivative: This compound displayed notable activity against Enterococcus faecium, a bacterium known for its intrinsic and acquired drug resistance.[10]
-
Data Presentation: Antimicrobial Activity
The following tables summarize the quantitative data found for the various compounds related to "Agent 132."
Table 1: Anticandidal and Aromatase Inhibitory Activity of HY-149925
| Target Organism/Enzyme | Assay Type | Value | Reference |
| Candida parapsilosis (ATCC 22019) | MIC90 | <0.06 µg/mL | [1][2] |
| Candida krusei (ATCC 6258) | MIC90 | 62.50 µg/mL | [1][2] |
| Aromatase Enzyme | IC50 | 0.047 µM | [1][2][3] |
Table 2: Antibacterial Activity of Quinoline-Thiazole Derivative "4j"
| Target Organism | Strain Type | MIC90 (µg/mL) | Comparison to Standard | Reference |
| S. aureus | MRSA (Clinical Isolate) | 3.91 | 8x more effective than Chloramphenicol | [7] |
| E. coli | ATCC 35218 | 31.25 | Same as Chloramphenicol | [7] |
| E. coli | ATCC 25922 | 15.63 | Same as Chloramphenicol | [7] |
Table 3: Antibacterial Activity of Other "4j" Analogues
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Furan-Thiazole Hydrazone | M. tuberculosis | 12.5 | [8] |
| Indole Derivative | E. faecium | 9 | [10] |
Experimental Protocols
The following are generalized, detailed protocols for key experiments to evaluate the efficacy of a novel antibacterial agent against drug-resistant bacteria.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antibacterial agent (e.g., "Agent 132")
-
Drug-resistant bacterial strains (e.g., MRSA, VRE, CRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Agent Stock: Prepare a stock solution of the antibacterial agent in a suitable solvent (e.g., DMSO, water) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the agent in the 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the agent stock solution (at the desired starting concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no agent).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the agent at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.
Protocol: Time-Kill (Kill Kinetics) Assay
This assay assesses the bactericidal or bacteriostatic activity of an agent over time.[9]
Materials:
-
Test agent at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC).
-
Log-phase culture of the drug-resistant bacterium.
-
CAMHB or other suitable broth.
-
Sterile culture tubes.
-
Sterile saline or PBS for dilutions.
-
Agar (B569324) plates for colony counting.
-
Shaking incubator.
Procedure:
-
Culture Preparation: Prepare a starting bacterial culture in CAMHB with an initial concentration of ~1 x 10^6 CFU/mL.
-
Treatment: Add the antibacterial agent at the desired MIC multiples (e.g., 0.5x, 1x, 2x, 4x MIC) to separate culture tubes. Include a growth control tube without any agent.
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.
-
Colony Counting: Incubate the plates for 18-24 hours. Count the number of colonies to determine the viable CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Visualizations: Diagrams of Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of antibacterial agents.
Caption: General experimental workflow for evaluating a novel antibacterial agent.
Caption: Mechanism of resistance via enzymatic degradation (e.g., β-lactamase).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiofilm activity of cationic carbosilane BD132 dendron and its synergistic effect with amphotericin B against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiofilm activity of cationic carbosilane BD132 dendron and its synergistic effect with amphotericin B against Candida spp. | Semantic Scholar [semanticscholar.org]
- 6. login.medscape.com [login.medscape.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]
- 9. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Application Note: Aromatase (CYP19A1) Inhibition Assay Using "Antibacterial Agent 132"
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the inhibitory activity of a test compound, referred to as "Antibacterial Agent 132," on human recombinant aromatase (CYP19A1). The protocol is based on a fluorometric method that measures the conversion of a non-fluorescent substrate into a highly fluorescent product. This application note includes a step-by-step experimental procedure, data analysis guidelines for calculating the IC50 value, and a summary of hypothetical results. Additionally, diagrams illustrating the enzymatic pathway and experimental workflow are provided to facilitate understanding and implementation.
Introduction
Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme in steroidogenesis responsible for catalyzing the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens to estrogens.[1][2] Inhibition of aromatase is a key therapeutic strategy for estrogen-dependent breast cancer, particularly in postmenopausal women.[2] Therefore, in vitro assays that can accurately determine the inhibitory potential of novel compounds are essential for drug discovery and development.[3][4][5]
This application note details a robust and high-throughput fluorometric assay to screen and characterize the inhibitory potential of "this compound" on human aromatase activity. The assay utilizes a fluorogenic substrate that is converted by aromatase into a highly fluorescent metabolite, providing a strong signal-to-background ratio.[6][7][8]
Principle of the Assay
The assay quantifies aromatase activity by monitoring the increase in fluorescence resulting from the enzymatic conversion of a specific, non-fluorescent substrate. In the presence of an inhibitor like "this compound," the rate of this conversion decreases. By measuring the reaction rate at various concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[9][10] A selective aromatase inhibitor, such as Letrozole, is used as a positive control to validate the assay performance.[6]
Materials and Reagents
| Reagent | Supplier | Notes |
| Recombinant Human Aromatase (CYP19A1) | e.g., Abcam, Corning | Lyophilized powder, store at -80°C.[6] |
| Aromatase Assay Buffer | Kit specific or custom | Typically contains phosphate (B84403) buffer. |
| Fluorogenic Aromatase Substrate | Kit specific | e.g., 7-methoxy-4-trifluoromethyl coumarin (B35378) (MFC).[2] |
| NADPH Generating System | Kit specific | Provides the necessary cofactor for the P450 enzyme.[6][11] |
| "this compound" (Test Inhibitor) | User Provided | Dissolved in an appropriate solvent (e.g., DMSO). |
| Letrozole (Positive Control Inhibitor) | e.g., Sigma-Aldrich | Prepare stock solution in acetonitrile (B52724) or DMSO.[6] |
| White, opaque 96-well microplates | e.g., Corning | Suitable for fluorescence measurements. |
| Fluorescence microplate reader | Various | Capable of Ex/Em = ~488/527 nm.[6][8][11] |
| Anhydrous DMSO or Acetonitrile | Sigma-Aldrich | For dissolving inhibitors. |
Experimental Protocols
Reagent Preparation
-
Aromatase Assay Buffer: Prepare according to the manufacturer's instructions. Keep on ice.
-
Recombinant Human Aromatase: Reconstitute the lyophilized enzyme with Aromatase Assay Buffer and the NADPH Generating System to the desired final concentration.[6] Mix gently and store on ice. Do not vortex vigorously.
-
Positive Control (Letrozole): Prepare a 1 mM stock solution in acetonitrile or DMSO.[6] Perform serial dilutions in Aromatase Assay Buffer to create working solutions. A typical final concentration for potent inhibition is 1 µM.[11]
-
Test Inhibitor ("this compound"): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 8-point, 3-fold dilutions) in Aromatase Assay Buffer.[12] Ensure the final solvent concentration in the assay is low (≤1%) to avoid enzyme inhibition from the solvent itself.[1]
-
Aromatase Substrate/NADP+ Mixture: Prepare this mixture fresh just before initiating the reaction, according to the kit protocol. Protect from light.
Assay Procedure
-
Plate Setup: Add reagents to a white, opaque 96-well plate in triplicate for each condition as described in the table below.
| Well Type | Reagent | Volume (µL) |
| Background Control | Aromatase Assay Buffer | 70 |
| 100% Activity Control | Aromatase Assay Buffer | 40 |
| Recombinant Aromatase | 30 | |
| Positive Control | Letrozole Working Solution | 40 |
| Recombinant Aromatase | 30 | |
| Test Inhibitor | "Agent 132" Dilutions | 40 |
| Recombinant Aromatase | 30 |
-
Pre-incubation: Gently tap the plate to mix. Cover and incubate for 10-15 minutes at 37°C. This allows the inhibitors to interact with the enzyme before the reaction starts.[6]
-
Reaction Initiation: Add 30 µL of the Aromatase Substrate/NADP+ mixture to all wells except the background control, bringing the final volume to 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 488/527 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[6]
Data Presentation and Analysis
-
Calculate Reaction Rates: For each well, subtract the background fluorescence reading. Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).[11]
-
Calculate Percent Inhibition: Normalize the data using the 100% activity control and background control.
-
% Activity = (V₀_inhibitor / V₀_100%_activity) * 100
-
% Inhibition = 100 - % Activity
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the "this compound" concentration.[11] Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of aromatase activity.[9][12]
Hypothetical Results for "this compound"
| Concentration of Agent 132 (µM) | Log [Agent 132] | Average Rate (RFU/min) | % Inhibition |
| 0 (Control) | N/A | 150.2 | 0.0 |
| 0.01 | -2.00 | 145.1 | 3.4 |
| 0.1 | -1.00 | 121.7 | 19.0 |
| 1 | 0.00 | 76.6 | 49.0 |
| 10 | 1.00 | 28.5 | 81.0 |
| 100 | 2.00 | 10.1 | 93.3 |
| 1000 | 3.00 | 8.9 | 94.1 |
| Calculated IC50 | 1.02 µM |
Mandatory Visualizations
Aromatase Signaling Pathway and Inhibition
Caption: Mechanism of aromatase inhibition by "this compound".
Experimental Workflow Diagram
Caption: Workflow for the fluorometric aromatase inhibition assay.
References
- 1. epa.gov [epa.gov]
- 2. turkjps.org [turkjps.org]
- 3. epa.gov [epa.gov]
- 4. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. abcam.com [abcam.com]
- 7. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 8. AffiASSAY® Aromatase (CYP19A) Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Antifungal Research: Agents BD132 and Compound 25 (Antifungal Agent 132)
These application notes provide detailed information and experimental protocols for two distinct chemical entities, a cationic carbosilane dendron (BD132) and a potent enzyme inhibitor (Compound 25), both relevant to the study of fungal pathogenesis under the designation "Antibacterial agent 132". These notes are intended for researchers, scientists, and drug development professionals.
Agent 1: Cationic Carbosilane Dendron BD132
Application: A broad-spectrum antibacterial and antifungal agent with significant activity against Candida species biofilms. It is particularly useful for studying biofilm inhibition, eradication, and synergistic interactions with conventional antifungal drugs like Amphotericin B.
Quantitative Data Summary
The antifungal and antibiofilm activities of BD132 dendron against Candida albicans and Nakaseomyces glabratus are summarized below. The data highlights its efficacy both as a standalone agent and in combination with Amphotericin B.
| Fungal Species | Assay Type | BD132 Dendron (mg/L) | Amphotericin B (mg/L) | FICI (Fractional Inhibitory Concentration Index) |
| C. albicans | Biofilm Formation Inhibition (MBIC) | 32 | 0.25 | N/A |
| N. glabratus | Biofilm Formation Inhibition (MBIC) | 16 | 0.12 | N/A |
| C. albicans | Synergistic Biofilm Inhibition | 4 | 0.03 | < 0.5 |
| N. glabratus | Synergistic Biofilm Inhibition | 2 | 0.01 | < 0.5 |
Data compiled from a study on the antibiofilm activity of cationic carbosilane BD132 dendron.[1]
Mechanism of Action
The proposed mechanism of action for cationic carbosilane dendrons like BD132 involves the electrostatic interaction of the positively charged peripheral ammonium (B1175870) groups with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction leads to the disruption of membrane integrity, increased permeability, and ultimately cell death. This multi-target action on the cell membrane is a key reason why resistance development to such dendritic compounds is considered less likely compared to drugs with specific molecular targets.[2]
Caption: Proposed mechanism of action of BD132 dendron on the fungal cell membrane.
Experimental Protocols: BD132 Dendron
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is used to determine the minimum concentration of an agent required to inhibit the formation of a microbial biofilm.
Materials:
-
Candida albicans or Nakaseomyces glabratus strains
-
Sabouraud Dextrose Broth (SDB)
-
96-well flat-bottom microtiter plates
-
BD132 dendron stock solution
-
Phosphate-buffered saline (PBS)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents
-
Plate reader
Procedure:
-
Prepare a fungal inoculum of 1 x 10^6 cells/mL in SDB.
-
Serially dilute the BD132 dendron stock solution in SDB in the wells of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well containing the diluted BD132. Include positive (no agent) and negative (no fungi) control wells.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully remove the planktonic cells by washing the wells twice with PBS.
-
Quantify the biofilm viability using an XTT reduction assay. The MBIC is defined as the lowest concentration of BD132 that results in a significant reduction in metabolic activity compared to the control.
Protocol 2: Checkerboard Assay for Synergistic Effects
This protocol is used to assess the synergistic antibiofilm activity of BD132 in combination with Amphotericin B.
Materials:
-
Same as Protocol 1, with the addition of Amphotericin B stock solution.
Procedure:
-
Prepare a 96-well plate with serial dilutions of BD132 along the x-axis and serial dilutions of Amphotericin B along the y-axis.
-
Add 100 µL of the fungal inoculum (1 x 10^6 cells/mL in SDB) to each well.
-
Incubate the plate at 37°C for 24 hours.
-
Wash the wells with PBS to remove planktonic cells.
-
Determine the viability of the biofilm in each well using an XTT reduction assay.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MBIC of BD132 in combination / MBIC of BD132 alone) + (MBIC of Amphotericin B in combination / MBIC of Amphotericin B alone)
-
An FICI of ≤ 0.5 indicates synergy.
Caption: Experimental workflow for determining MBIC and synergistic effects.
Agent 2: Compound 25 (Antifungal Agent 132)
Application: A highly potent and selective inhibitor of the Cryptococcus neoformans secreted protease, Major Aspartyl Peptidase 1 (May1). This compound is a valuable tool for studying the role of May1 in cryptococcal pathogenesis and for the development of novel antifungal therapies targeting this enzyme.
Quantitative Data Summary
The inhibitory and antifungal properties of Compound 25 are detailed below.
| Parameter | Value | Target Organism/Enzyme |
| K_i (Inhibition Constant) | 180 pM | C. neoformans May1 |
| Antifungal Activity | Potent inhibition in culture | C. neoformans |
Data sourced from a study on the on-resin assembly of macrocyclic inhibitors of Cryptococcus neoformans May1.[3]
Mechanism of Action
Compound 25 acts as a transition-state mimic inhibitor of the May1 protease. By binding tightly to the active site of the enzyme, it blocks the catalytic activity of May1, which is crucial for the survival of C. neoformans, particularly during the stationary phase of growth. The inhibition of May1 leads to a reduction in the overall culture density.[3]
Caption: Mechanism of action of Compound 25 on the May1 protease of C. neoformans.
Experimental Protocols: Compound 25
Protocol 3: May1 Protease Inhibition Assay
This protocol is designed to measure the inhibitory activity of compounds against the purified May1 enzyme.
Materials:
-
Purified recombinant C. neoformans May1 enzyme
-
Fluorogenic peptide substrate for May1
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Compound 25 stock solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Serially dilute Compound 25 in the assay buffer in a 384-well plate.
-
Add a fixed concentration of purified May1 enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 420 nm).
-
Calculate the initial reaction velocities and determine the IC50 value for Compound 25.
-
The K_i value can be determined by performing the assay with varying substrate concentrations and fitting the data to the Morrison equation for tight-binding inhibitors.
Protocol 4: C. neoformans Culture Growth Inhibition Assay
This protocol assesses the antifungal activity of Compound 25 against whole C. neoformans cells in culture.
Materials:
-
C. neoformans strain (e.g., H99)
-
Yeast Nitrogen Base (YNB) minimal medium
-
Compound 25 stock solution in DMSO
-
96-well clear, flat-bottom plates
-
Shaking incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a starting culture of C. neoformans in YNB medium and grow to logarithmic phase.
-
Dilute the culture to a starting OD600 of 0.01 in fresh YNB medium.
-
In a 96-well plate, prepare serial dilutions of Compound 25 in YNB.
-
Add the diluted C. neoformans culture to each well.
-
Incubate the plate at 30°C with shaking for 48-72 hours.
-
Measure the optical density at 600 nm (OD600) of each well to determine fungal growth.
-
The antifungal activity is determined by the reduction in the final culture density in the presence of the inhibitor compared to the DMSO control.
Caption: Experimental workflows for May1 inhibition and C. neoformans growth assays.
References
"Antibacterial agent 132" for targeted drug delivery research
Application Notes & Protocols: Antibacterial Agent 32
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antibacterial Agent 32, a novel synthetic compound with potent bactericidal activity. The information is intended to guide researchers in evaluating its efficacy and mechanism of action for potential targeted drug delivery applications.
Introduction
Antibacterial Agent 32 is a promising therapeutic candidate demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its targeted mechanism of action, focusing on the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, leads to rapid bacterial cell death. Notably, it exhibits minimal cytotoxicity against mammalian cells, indicating a favorable therapeutic window for development. These characteristics make it a strong candidate for further investigation in targeted drug delivery systems to enhance its therapeutic index and address challenging bacterial infections.
Mechanism of Action
Antibacterial Agent 32 functions as a selective inhibitor of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and transcription. By inhibiting these enzymes, the agent effectively halts bacterial growth and induces cell death.
Caption: Mechanism of action of Antibacterial Agent 32.
Quantitative Data Summary
The following tables summarize the key in vitro and cytotoxicity data for Antibacterial Agent 32.
Table 1: In Vitro Antibacterial Activity of Agent 32
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4.0 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 2.0 |
Table 2: Selectivity and Cytotoxicity Profile
| Cell Line | Organism | Assay Type | IC₅₀ (µg/mL) | Selectivity Index (SI)* |
| HEK293 (Human Embryonic Kidney) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
| HepG2 (Human Liver Carcinoma) | Human | MTT Assay | > 128 | > 256 (vs. S. aureus) |
*Selectivity Index (SI) is calculated as IC₅₀ (Mammalian) / MIC (Bacterial)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of Antibacterial Agent 32 against various bacterial strains.
Gene Expression Analysis in Bacteria Treated with "Antibacterial agent 132"
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Antibacterial agent 132" is a novel synthetic compound demonstrating potent bactericidal activity against a range of Gram-negative bacteria. Its primary mechanism of action is the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. This disruption of DNA integrity is hypothesized to trigger the bacterial SOS response, a complex regulatory network aimed at repairing DNA damage and ensuring cell survival.[1][2] Understanding the global transcriptional changes induced by this agent is paramount for elucidating its precise molecular effects and identifying potential off-target impacts.
This document provides a comprehensive guide to analyzing differential gene expression in bacteria, using Escherichia coli as a model organism, following treatment with "this compound." The protocols herein detail methods for RNA sequencing (RNA-seq) to capture a global snapshot of the transcriptome and quantitative real-time PCR (qRT-PCR) for the validation of key gene expression changes.[3][4]
Data Presentation
The following tables summarize hypothetical data from an RNA-seq experiment comparing E. coli treated with "this compound" against an untreated control.
Table 1: Summary of RNA-Seq Differential Expression Analysis
| Metric | Value |
| Total Genes Analyzed | 4,140 |
| Differentially Expressed Genes (DEGs) | 582 |
| Upregulated Genes | 315 |
| Downregulated Genes | 267 |
| Significance Threshold (Adjusted p-value) | < 0.05 |
Table 2: Top 10 Differentially Upregulated Genes in Response to "this compound"
| Gene | Log₂ Fold Change | Adjusted p-value | Function |
| recA | 4.85 | 1.2e-50 | Central regulator of the SOS response, DNA strand exchange[1] |
| lexA | 3.92 | 3.4e-45 | Repressor of the SOS regulon; undergoes auto-cleavage[5] |
| umuC | 4.51 | 8.9e-42 | Translesion DNA polymerase V subunit[6] |
| umuD | 4.48 | 1.1e-41 | Translesion DNA polymerase V subunit[6] |
| sulA | 5.12 | 2.5e-38 | Cell division inhibitor, part of the SOS response[7] |
| dinB | 3.76 | 7.2e-35 | DNA polymerase IV (error-prone)[7] |
| uvrA | 3.21 | 4.6e-30 | Subunit of UvrABC endonuclease for nucleotide excision repair |
| uvrB | 3.15 | 9.8e-29 | Subunit of UvrABC endonuclease for nucleotide excision repair |
| recN | 3.55 | 1.3e-25 | DNA repair protein involved in recombination |
| tisB | 4.20 | 5.0e-22 | Toxin of a toxin-antitoxin module, involved in persister formation[2] |
Table 3: Top 10 Differentially Downregulated Genes in Response to "this compound"
| Gene | Log₂ Fold Change | Adjusted p-value | Function |
| ftsZ | -3.58 | 2.1e-33 | Key cell division protein, forms the Z-ring |
| mreB | -3.21 | 6.5e-30 | Cytoskeletal protein, involved in cell shape maintenance |
| rplB | -2.98 | 1.4e-28 | 50S ribosomal protein L2 |
| rpsB | -2.85 | 3.3e-27 | 30S ribosomal protein S2 |
| dnaA | -2.55 | 8.9e-25 | Initiator of chromosomal DNA replication |
| gyrB | -2.40 | 1.2e-23 | DNA gyrase subunit B |
| atpA | -2.75 | 4.0e-21 | ATP synthase subunit alpha |
| sdhC | -2.63 | 7.8e-20 | Succinate dehydrogenase subunit C (electron transport chain) |
| aceF | -2.51 | 1.5e-18 | Pyruvate dehydrogenase complex, E2 component (TCA cycle) |
| cysK | -2.30 | 9.2e-17 | Cysteine synthase A |
Table 4: qRT-PCR Validation of Selected DEGs
| Gene | RNA-Seq Log₂ Fold Change | qRT-PCR Log₂ Fold Change |
| recA | 4.85 | 4.72 ± 0.21 |
| sulA | 5.12 | 5.01 ± 0.25 |
| ftsZ | -3.58 | -3.65 ± 0.18 |
| dnaA | -2.55 | -2.48 ± 0.15 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the induced signaling pathway and the experimental workflow for this analysis.
Experimental Protocols
Protocol 1: Bacterial Culture and Treatment
-
Inoculation: Inoculate 5 mL of Luria-Bertani (LB) broth with a single colony of E. coli MG1655. Incubate overnight at 37°C with shaking at 220 rpm.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into 50 mL of fresh, pre-warmed LB broth in a 250 mL flask.
-
Growth: Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Treatment: Divide the culture into two sets of triplicate flasks.
-
Treatment Group: Add "this compound" to a final concentration of 2x the Minimum Inhibitory Concentration (MIC).
-
Control Group: Add an equivalent volume of the vehicle (e.g., DMSO or sterile water).
-
-
Incubation: Continue incubation for 60 minutes at 37°C with shaking.
-
Harvesting: Pellet 2 mL of culture from each replicate by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Stabilization: Discard the supernatant and immediately add 1 mL of an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to the pellet. Vortex briefly and incubate at room temperature for 5 minutes.
-
Storage: Pellet the cells again, remove the supernatant, and store the pellets at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction
This protocol is based on a standard column-based purification kit (e.g., RNeasy Mini Kit).
-
Thaw: Thaw the bacterial pellets on ice.
-
Lysis: Resuspend the pellet in 200 µL of TE buffer containing lysozyme (B549824) (15 mg/mL). Incubate at room temperature for 10-15 minutes.
-
Homogenization: Add 700 µL of the kit's lysis buffer (e.g., Buffer RLT) and vortex vigorously.
-
Precipitation: Add 500 µL of 100% ethanol (B145695) to the lysate and mix well by pipetting.
-
Binding: Transfer the sample to a spin column and centrifuge at ≥8,000 x g for 15 seconds. Discard the flow-through.
-
Washing: Perform the recommended wash steps from the kit manufacturer, typically involving a high-salt wash buffer followed by a low-salt wash buffer.
-
DNase Treatment (On-Column): To eliminate contaminating genomic DNA, add a DNase I solution to the column membrane and incubate at room temperature for 15 minutes. Wash the column as per the kit's instructions.
-
Elution: Place the column in a new collection tube and add 30-50 µL of RNase-free water directly to the membrane. Centrifuge for 1 minute at ≥8,000 x g to elute the RNA.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), aiming for A₂₆₀/A₂₈₀ ratio of ~2.0. Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer), aiming for an RNA Integrity Number (RIN) > 8.0.
Protocol 3: RNA-Seq Library Preparation and Sequencing[8][9]
-
rRNA Depletion: Since bacterial total RNA is >95% ribosomal RNA (rRNA), it must be removed. Use a commercial rRNA removal kit (e.g., Ribo-Zero Plus) with 1-5 µg of total RNA as input, following the manufacturer's protocol.
-
Fragmentation: Fragment the rRNA-depleted RNA using enzymatic or chemical methods to obtain fragments of a desired size (e.g., ~200-300 bp).
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. Incorporate dUTP in place of dTTP to enable strand-specificity.[8]
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments to create blunt ends, and then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters with unique indices to the cDNA fragments.
-
UNG Treatment: For strand-specific libraries, treat with Uracil-N-Glycosylase (UNG) to degrade the dUTP-containing second strand.
-
PCR Amplification: Amplify the library using PCR to add the full-length adapter sequences and generate enough material for sequencing.
-
Library QC and Sequencing: Validate the final library size and concentration using a Bioanalyzer and qPCR. Pool indexed libraries and sequence on an Illumina platform (e.g., NovaSeq) to generate paired-end reads (e.g., 2x150 bp).
Protocol 4: Bioinformatic Analysis of RNA-Seq Data[10]
-
Quality Control: Use FastQC to assess the quality of raw sequencing reads.
-
Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to the E. coli reference genome using a splice-aware aligner like STAR or Bowtie2.
-
Read Counting: Use HTSeq-count or featureCounts to quantify the number of reads mapping to each annotated gene.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the read counts and perform differential expression analysis between the treated and control groups. Genes with an adjusted p-value (FDR) < 0.05 are considered significantly different.
Protocol 5: qRT-PCR Validation[4][11]
-
Primer Design: Design primers for selected target genes and at least two stable reference genes (e.g., rrsA, gyrA). Aim for amplicons of 100-200 bp.
-
cDNA Synthesis: Using the same RNA samples from the RNA-seq experiment, synthesize cDNA using a reverse transcription kit with random primers or a mix of random and oligo(dT) primers.[9]
-
qPCR Reaction Setup: Prepare a reaction mix containing a SYBR Green-based qPCR master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA (1-10 ng).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to ensure the specificity of the amplified product.
-
Data Analysis: Calculate the relative quantification of gene expression using the ΔΔCt method, normalizing the target gene expression to the geometric mean of the reference genes. Compare the Log₂ Fold Change values with those obtained from the RNA-seq data.
References
- 1. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 3. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOS response - Wikipedia [en.wikipedia.org]
- 6. Sending out an SOS - the bacterial DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
Troubleshooting & Optimization
Optimizing "Antibacterial agent 132" dosage for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing Antibacterial Agent 132 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic fluoroquinolone derivative that targets bacterial DNA replication. It functions by inhibiting two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV. This dual-targeting mechanism prevents the relaxation of supercoiled DNA and the separation of interlinked daughter chromosomes following replication, ultimately leading to rapid bactericidal effects.
Q2: What is the recommended starting concentration range for in vitro susceptibility testing?
A2: For initial Minimum Inhibitory Concentration (MIC) assays, we recommend a 2-fold serial dilution starting from 64 µg/mL down to 0.0625 µg/mL. This range typically covers the expected MIC values for susceptible bacterial strains. Refer to the data tables below for specific MIC and Minimum Bactericidal Concentration (MBC) values against common reference strains.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mg/mL. For experimental use, prepare a 1 mg/mL stock solution in DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity or altered bacterial growth.
Q4: Is this compound cytotoxic to mammalian cells?
A4: Moderate cytotoxicity has been observed at higher concentrations. It is crucial to evaluate cytotoxicity in your specific cell line. As a reference, the IC50 value against HEK293 cells is provided in the data summary below. We recommend performing a concurrent cytotoxicity assay (e.g., MTT or LDH) if using the agent in co-culture or host-pathogen interaction models.
Data Presentation: In Vitro Activity & Cytotoxicity
Table 1: Antimicrobial Activity of Agent 132
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Escherichia coli (ATCC 25922) | Gram-Negative | 1 | 2 |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 0.5 | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 8 | 16 |
| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 2 | 4 |
Table 2: Cytotoxicity Profile of Agent 132
| Cell Line | Description | Assay Type | IC50 (µg/mL) |
|---|---|---|---|
| HEK293 | Human Embryonic Kidney | MTT Assay (72h) | > 128 |
| A549 | Human Lung Carcinoma | MTT Assay (72h) | 95 |
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Troubleshooting Guide
Problem 1: No inhibition of bacterial growth observed, even at high concentrations.
-
Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).
-
Solution: Use a fresh aliquot of the stock solution. Verify the activity against a known susceptible control strain like E. coli ATCC 25922.
-
-
Possible Cause 2: Bacterial Resistance. The bacterial strain being tested may possess intrinsic or acquired resistance mechanisms (e.g., efflux pumps, target mutations).
-
Solution: Confirm the identity and expected susceptibility profile of your bacterial strain. If resistance is suspected, consider using a synergy assay with an efflux pump inhibitor.
-
-
Possible Cause 3: Compound Precipitation. The agent may have precipitated out of the culture medium due to low solubility.
-
Solution: Visually inspect the wells of your assay plate for any precipitate. Ensure the final DMSO concentration is below 0.5%. If solubility issues persist, consider using a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.05%) in the medium, ensuring it doesn't affect bacterial growth on its own.
-
Caption: Troubleshooting flowchart for unexpected results.
Problem 2: The MBC value is significantly higher (>4x) than the MIC value.
-
Possible Cause: The agent is bacteriostatic, not bactericidal, against this strain. While Agent 132 is generally bactericidal, some strains may exhibit tolerance.
-
Solution: This is a valid result that indicates bacterial tolerance. Report the agent as bacteriostatic for this specific strain. To confirm, you can perform a time-kill kinetics assay to observe the rate of killing over 24 hours.
-
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from an overnight agar (B569324) plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Agent Dilutions:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the working stock of Agent 132 (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no agent). Well 12 will be the sterility control (no bacteria).
-
-
Inoculate Plate:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Agent 132 that completely inhibits visible bacterial growth.
-
Protocol 2: MBC Determination
-
Perform MIC Assay: Follow steps 1-5 from Protocol 1.
-
Subculture: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plate Aliquots: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 37°C for 24 hours.
-
Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are visible in the spot).
Caption: Experimental workflow for MIC and MBC determination.
Preventing degradation of "Antibacterial agent 132" in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "Antibacterial agent 132" in experimental setups.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound appears discolored. What could be the cause?
A1: Discoloration is a common indicator of chemical degradation. The most likely causes are exposure to light (photodegradation), unsuitable pH conditions leading to hydrolysis, or oxidation.[1][2][3] It is crucial to review your storage and handling procedures. For long-term storage, the lyophilized powder should be kept at -20°C to -80°C, protected from light.[4]
Q2: I'm observing a progressive loss of antibacterial activity in my multi-day cell culture experiment. Why is this happening?
A2: this compound can degrade in aqueous cell culture media, especially at an incubation temperature of 37°C.[4][5] This leads to a decrease in the effective concentration of the active compound over time. To mitigate this, it is recommended to replenish the cell culture media with a freshly prepared solution of the agent every 24 to 48 hours.[4]
Q3: What is the optimal pH range for working with this compound?
A3: The stability of this compound is highly pH-dependent. It exhibits optimal stability in a slightly acidic to neutral pH range (pH 5.0-7.0).[4] Alkaline conditions (pH > 8.0) can induce rapid hydrolytic degradation, while strongly acidic conditions can also lead to instability.[4][6][7]
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: For stock solutions, use a high-purity, anhydrous solvent like DMSO.[4] These stock solutions should be aliquoted into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure, and stored at -80°C.[4][5] Working solutions should be prepared fresh for each experiment by diluting the stock in the appropriate aqueous buffer or medium immediately before use.[5]
Q5: Are there any specific lighting conditions I should use when working with this agent?
A5: Yes, due to its light sensitivity, all work with this compound should be performed under subdued light conditions.[1][8] Using a dark room with a safelight or working in a fume hood with the light turned off is recommended.[8] Protect solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[1][4][8]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Compound degradation in stock or working solutions. | 1. Verify Storage: Ensure the lyophilized powder and stock solutions are stored at the correct temperature and protected from light. 2. Fresh Preparations: Prepare fresh working solutions for each experiment. 3. pH Control: Check and adjust the pH of your buffers and media to be within the optimal range (5.0-7.0).[4] |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of the parent compound into byproducts. | 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, oxidation, light, heat).[9][10] 2. Optimize Conditions: Based on the study, adjust your experimental parameters to avoid the conditions causing degradation. |
| Precipitate forms in aqueous solution | Poor solubility or pH-induced precipitation. | 1. Solvent Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is within the recommended limits for your assay (typically <0.5%).[5] 2. pH Adjustment: Verify that the pH of your aqueous solution is within the optimal stability range. |
| Loss of activity in long-term experiments | Thermal degradation or hydrolysis in media. | 1. Media Refreshment: Replenish the media with freshly prepared this compound every 24-48 hours.[4] 2. Temperature Control: Minimize the time the compound is exposed to elevated temperatures. |
Data Presentation
The following tables summarize the stability of this compound under various conditions based on internal studies.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Active Compound (%) |
| 3.0 | 37 | 24 | 75 |
| 5.0 | 37 | 24 | 98 |
| 7.0 | 37 | 24 | 95 |
| 9.0 | 37 | 24 | 40 |
Table 2: Temperature and Light Effects on Stability of this compound in Solution (pH 7.0)
| Temperature (°C) | Light Condition | Incubation Time (hours) | Remaining Active Compound (%) |
| 4 | Dark | 48 | 99 |
| 25 (Room Temp) | Dark | 48 | 92 |
| 25 (Room Temp) | Ambient Light | 48 | 65 |
| 37 | Dark | 48 | 85 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening.
-
Under subdued light, reconstitute the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into single-use amber, polypropylene (B1209903) tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution (10 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration (e.g., 10 µM) in the appropriate pre-warmed buffer or cell culture medium.
-
Ensure the final DMSO concentration in the assay is below 0.5%.
-
Protocol 2: Forced Degradation Study
This study helps identify the degradation pathways of this compound.
-
Preparation: Prepare a 1 mg/mL solution of the agent in a 1:1 mixture of acetonitrile (B52724) and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the solution 1:1 with 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the solution 1:1 with 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the solution 1:1 with 30% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Analysis: Neutralize the acid and base-stressed samples. Analyze all samples, including an unstressed control, by HPLC-UV or LC-MS to determine the percentage of degradation and identify major degradation products.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Degradation pathways for this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. biofargo.com [biofargo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of "Antibacterial Agent 132" for In Vivo Studies
Welcome to the technical support center for "Antibacterial Agent 132." This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues related to the in vivo bioavailability of this novel antibacterial agent. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you address specific challenges you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Potential Cause 1: Poor Aqueous Solubility
Poor water solubility is a common reason for the failure of new drug formulations to reach the market and can significantly limit a drug's absorption and bioavailability.[1] "this compound," like many new chemical entities, is predicted to be a poorly water-soluble compound, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[2]
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the agent can increase its surface area, potentially leading to a faster dissolution rate.[3][4] Techniques like micronization or nano-milling can be employed.[5]
-
Formulation as a Solid Dispersion: Dispersing "this compound" in a hydrophilic polymer matrix can enhance its dissolution rate.[1][3] Common polymers for this purpose include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycol (PEG).
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation can improve the solubility of the agent.[3][6]
-
Lipid-Based Drug Delivery Systems: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[3][6] These lipid-based formulations can form fine emulsions in the GI tract, promoting absorption.[6]
Potential Cause 2: Rapid First-Pass Metabolism
The agent may be extensively metabolized in the gut wall and liver before it reaches systemic circulation.[1]
Solutions:
-
Co-administration with Metabolism Inhibitors: In preclinical studies, co-administering the agent with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors like ketoconazole) can help determine the impact of metabolism on bioavailability. This should be done cautiously to avoid adverse interactions.
-
Prodrug Approach: A more absorbable prodrug can be synthesized that converts to the active "this compound" within the body.[3][7]
Potential Cause 3: Efflux Transporter Activity
The agent may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, reducing net absorption.
Solutions:
-
Co-administration with P-gp Inhibitors: Using a known P-gp inhibitor, such as verapamil, in your experimental model can help determine if efflux is a significant barrier. One study demonstrated increased oral delivery of tobramycin (B1681333) in mice when co-administered with a P-gp inhibiting copolymer.[8]
Issue 2: High Variability in Plasma Concentrations Between Individual Animals
Potential Cause: Inconsistent Food Intake
The presence of food in the GI tract can significantly impact the absorption of poorly soluble drugs.[3]
Solution:
-
Standardize Administration Conditions: Ensure that all animals are in the same state (either fasted or fed) before and during the experiment.[3] An overnight fast is a common practice to standardize conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters I should be measuring to assess the bioavailability of "this compound"?
A1: The key pharmacokinetic parameters to determine oral bioavailability are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[9] Bioavailability (F) is the fraction of the administered dose that reaches the systemic circulation.[1]
Q2: Are there any specific formulation strategies that have been proven to work for similar antibacterial agents?
A2: While specific data for "this compound" is not available, several formulation strategies have been successfully applied to other poorly soluble antibacterial agents. These include nanoparticle-based delivery systems, solid dispersions, and Self-Emulsifying Drug Delivery Systems (SEDDS).[3][10] For instance, liposomal formulations of some antibacterial agents have shown improved pharmacokinetics and efficacy.[11]
Q3: How do I choose the right formulation strategy for my in vivo study?
A3: The choice of formulation strategy depends on the physicochemical properties of "this compound." Pre-formulation studies are essential to characterize properties like aqueous solubility at different pH values and solubility in various co-solvents.[2] The table below summarizes some common strategies and their likely impact on pharmacokinetic parameters.
Q4: Can I administer "this compound" as a simple suspension for initial in vivo screening?
A4: While a simple suspension in a vehicle like carboxymethyl cellulose (B213188) (CMC) can be used for initial studies, it may lead to low and variable absorption if the compound has poor solubility. For more definitive studies, an enabling formulation is recommended to ensure adequate exposure.
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Expected Impact on Solubility | Expected Impact on Cmax | Expected Impact on AUC | Potential Considerations |
| Micronization/Nanonization | Increased dissolution rate | Increase | Increase | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | Increased dissolution rate | Significant Increase | Significant Increase | Polymer selection and drug-polymer ratio are critical. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Enhanced solubilization | Significant Increase | Significant Increase | Requires careful selection of oils, surfactants, and co-surfactants. |
| Complexation with Cyclodextrins | Increased solubility | Increase | Increase | Stoichiometry of the complex is important. |
| Liposomal Formulation | Encapsulation protects from degradation | Variable, may have sustained release | Increase | Can alter tissue distribution.[11] |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation for Oral Administration
This protocol provides a general method for preparing a nanoemulsion to improve the oral bioavailability of "this compound."
Materials:
-
"this compound"
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
Vortex mixer
-
High-pressure homogenizer or sonicator
Procedure:
-
Dissolve a predetermined amount of "this compound" in the oil phase.
-
Add the surfactant and co-surfactant to the oil mixture. A common starting point is a ratio of 40% oil, 40% surfactant, and 20% co-surfactant.
-
Vortex the mixture until a clear and homogenous solution is obtained. This is the self-emulsifying concentrate.
-
Slowly add the aqueous phase (deionized water) to the concentrate under gentle agitation to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or sonication to reduce the droplet size to the nano-range.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for assessing the oral bioavailability of a formulated "this compound."
Materials:
-
Formulation of "this compound"
-
Vehicle control (formulation without the active agent)
-
Appropriate rodent species and strain (e.g., Sprague-Dawley rats or BALB/c mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatize animals for at least 3 days before the experiment.[2]
-
Fast the animals overnight (with free access to water) prior to dosing.
-
Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Administer a single oral dose of the "this compound" formulation via gavage.
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[2]
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Visualizations
Caption: Experimental workflow for improving the bioavailability of "this compound".
Caption: Troubleshooting flowchart for low bioavailability of "this compound".
Caption: Hypothetical signaling pathway for "this compound" action.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 8. Bioavailability of tobramycin after oral delivery in FVB mice using CRL-1605 copolymer, an inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic review: the bioavailability of orally administered antibiotics during the initial phase of a systemic infection in non-ICU patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. Improvement of the Pharmacokinetics and In Vivo Antibacterial Efficacy of a Novel Type IIa Topoisomerase Inhibitor by Formulation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 132" stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Antibacterial Agent 132 in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is known about the general stability of this compound?
This compound is a cationic carbosilane dendron.[1] While specific stability data in different buffers is not extensively published, its chemical nature suggests that pH and the presence of certain ions could influence its stability and activity. Cationic molecules can sometimes interact with anionic components in buffer systems, potentially leading to precipitation or loss of activity.
Q2: Which buffer systems are recommended for initial stability screening of this compound?
A range of common biological buffers should be tested to determine the optimal conditions for your specific application. It is advisable to start with phosphate-buffered saline (PBS), Tris-HCl, and a citrate (B86180) buffer to cover a range of pH values (e.g., acidic, neutral, and slightly alkaline).[2]
Q3: How can I assess the stability of this compound?
Stability can be evaluated by measuring the remaining concentration of the active agent over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3] Additionally, assessing the antimicrobial activity of the agent after incubation in the buffer can provide functional stability data. This is often done by determining the Minimum Inhibitory Concentration (MIC) against a target microorganism.[4][5]
Q4: What are the typical storage conditions for stock solutions of this compound?
For many antibacterial agents, it is recommended to prepare stock solutions in a suitable solvent and store them at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[6] The choice of solvent is critical and should be one in which the agent is both soluble and stable.[6]
Troubleshooting Guide
Q5: I am observing a precipitate after dissolving this compound in my buffer. What could be the cause?
This could be due to several factors:
-
Poor Solubility: The concentration of the agent may be too high for the chosen buffer. Try preparing a more dilute solution.
-
Buffer Interaction: As a cationic molecule, this compound may be interacting with anionic species in your buffer, such as phosphate, leading to precipitation. Consider using a buffer with a different ionic composition, like a zwitterionic buffer (e.g., HEPES).
-
pH-Dependent Solubility: The solubility of the agent may be highly dependent on the pH of the solution.
Q6: My MIC results are inconsistent across different experiments. What should I check?
Inconsistent MIC values can stem from several sources:[6]
-
Agent Degradation: The antibacterial agent may be degrading in the buffer or culture medium. Ensure your stability studies have identified a suitable buffer and storage conditions.
-
Inaccurate Serial Dilutions: Review your dilution technique to ensure accuracy.
-
Variable Inoculum Size: The density of the bacterial culture used for the MIC assay must be consistent.
-
Contamination: Contamination of your stock solution or experimental setup can lead to inactivation of the agent.[6]
Q7: The antibacterial activity of my agent decreases over a short period in my experimental setup. How can I improve its stability?
-
Optimize pH: The stability of many antibacterial agents is pH-dependent.[7] Conduct a pH-stability profile to identify the optimal pH range.
-
Temperature Control: Store the agent at the recommended temperature and minimize its time at higher, experimental temperatures.
-
Light Protection: Some compounds are light-sensitive.[3] Store the agent in light-protected containers and minimize exposure to light during experiments.
-
Choice of Buffer: The buffer components can directly impact the stability of the agent. Test a variety of buffer systems to find the most suitable one.
Common Buffer Systems for Stability Testing
| Buffer System | Useful pH Range | Composition | Potential Considerations for this compound |
| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | Sodium phosphate, Sodium chloride, Potassium chloride, Potassium phosphate[2] | Phosphate ions may interact with the cationic nature of Agent 132, potentially causing precipitation. |
| Tris-HCl | 7.5 - 9.0 | Tris(hydroxymethyl)aminomethane, Hydrochloric acid | Generally well-tolerated, but the primary amine can be reactive with certain compounds. |
| Citrate Buffer | 3.0 - 6.2 | Citric acid, Sodium citrate | The anionic nature of citrate could potentially interact with the cationic agent. |
| Acetate Buffer | 3.7 - 5.6 | Acetic acid, Sodium acetate[8] | Useful for assessing stability at acidic pH. |
| HEPES | 6.8 - 8.2 | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | Zwitterionic buffer, which may reduce non-specific interactions with the cationic agent. |
Experimental Protocol: Stability Assessment of this compound
Objective: To evaluate the stability of this compound in different buffer systems over time by assessing its chemical integrity and biological activity.
Materials:
-
This compound
-
Selected buffer systems (e.g., PBS, Tris-HCl, Citrate buffer)
-
Validated High-Performance Liquid Chromatography (HPLC) system
-
Target microbial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile microplates and other labware
-
Incubator
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water, DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in each of the selected buffer systems.
-
Time-Point Sampling: Aliquot the test solutions into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the samples at a relevant temperature (e.g., room temperature, 37°C). Protect from light if the agent is known to be light-sensitive.
-
Chemical Stability Analysis (HPLC):
-
At each time point, take an aliquot from the corresponding tube.
-
Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration of the intact this compound.
-
-
Functional Stability Analysis (MIC Assay):
-
At each time point, use the incubated sample to perform a Minimum Inhibitory Concentration (MIC) assay against the target microbial strain.
-
Prepare serial dilutions of the agent in the appropriate bacterial growth medium.
-
Inoculate with a standardized suspension of the target microorganism.
-
Incubate under appropriate conditions.
-
Determine the MIC by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Data Analysis:
-
For chemical stability, plot the percentage of intact this compound remaining versus time for each buffer system.
-
For functional stability, compare the MIC values at each time point to the initial MIC value (time 0). A significant increase in the MIC indicates a loss of antibacterial activity.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Antibiofilm activity of cationic carbosilane BD132 dendron and its synergistic effect with amphotericin B against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Minimizing Off-Target Effects of Antibacterial Agent 132
Welcome to the technical support center for Antibacterial Agent 132. This guide is intended for researchers, scientists, and drug development professionals. Agent 132 is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1] While highly effective, it can exhibit off-target effects in mammalian systems. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions by selectively targeting and inhibiting bacterial DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication, repair, and recombination.[1] Its action leads to double-stranded DNA breaks and subsequent bacterial cell death.[2]
Q2: We are observing significant cytotoxicity in our mammalian cell lines at concentrations close to the antibacterial effective dose. Why is this happening?
A2: This is a known issue and is likely due to off-target inhibition of human topoisomerase II.[1] Bacterial DNA gyrase and human topoisomerase II are homologous enzymes that share structural similarities.[1] Agent 132 can bind to human topoisomerase II, disrupting its function and leading to DNA damage and apoptosis, especially in rapidly dividing cells.[1]
Q3: How can I differentiate between on-target antibacterial activity and off-target cytotoxicity?
A3: To distinguish between these two effects, it is crucial to determine the agent's selectivity index. This involves establishing a full dose-response curve for both the antibacterial activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (IC50) in your specific cell line. A high selectivity index (IC50/MIC) indicates a favorable therapeutic window. Additionally, including a comparator antibiotic with a different mechanism of action can help parse the two effects.[3]
Q4: What are the recommended strategies to minimize off-target effects in our experiments?
A4: Several strategies can be implemented to reduce off-target effects:
-
Use the Lowest Effective Concentration: Titrate Agent 132 to the lowest concentration that achieves the desired antibacterial effect to minimize exposure to host cells.[4]
-
Optimize Exposure Time: Limit the duration of exposure of mammalian cells to Agent 132 to the minimum time required for the antibacterial effect.
-
Use of Antioxidants: Some studies suggest that antibiotic-induced off-target effects can be mediated by oxidative stress in mitochondria.[5] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity.
-
Structural Analogs: If available, use a structurally related but inactive analog of Agent 132 as a negative control to confirm that the observed phenotype is not due to a non-specific chemical effect.
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity in eukaryotic cell lines.
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Off-target inhibition of human topoisomerase II. | 1. Confirm Target Engagement: Perform a human topoisomerase II inhibition assay to directly measure the effect of Agent 132 on the enzyme. 2. Assess DNA Damage: Use assays like the comet assay or γ-H2AX staining to detect DNA double-strand breaks in mammalian cells treated with Agent 132. |
| Mitochondrial Toxicity. | 1. Measure Mitochondrial Respiration: Use techniques like the Seahorse XF Analyzer to assess the oxygen consumption rate (OCR). Antibiotics can sometimes impair mitochondrial function.[6] 2. Assess Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRM to detect changes in mitochondrial membrane potential, a key indicator of mitochondrial health. |
| General Cellular Stress or Artifact. | 1. Verify Experimental Conditions: Ensure incubator conditions (CO2, temperature, humidity) are optimal.[1] 2. Check Cell Health: Use low-passage, healthy cells for all experiments. 3. Establish Full Dose-Response Curve: This helps to accurately determine the IC50 and differentiate true compound effects from experimental noise.[1] |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Cell Line | Assay Type | IC50 / MIC / CC50 | Selectivity Index (CC50 / MIC) |
| E. coli (Target) | Broth Microdilution | MIC: 2 µg/mL | - |
| Human Topoisomerase IIα (Off-Target) | Enzyme Inhibition | IC50: 25 µM | - |
| HepG2 (Human Liver Carcinoma) | Cytotoxicity (MTT) | CC50: 50 µM | 25 |
| HEK293 (Human Embryonic Kidney) | Cytotoxicity (MTT) | CC50: 75 µM | 37.5 |
This data is representative. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (Resazurin-Based)
Objective: To determine the concentration of this compound that inhibits mammalian cell growth by 50% (CC50).
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
96-well clear-bottom, black-walled plates
-
This compound stock solution (in DMSO)
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
Lysis buffer (e.g., 1% Triton X-100) for positive control
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate to achieve 70-80% confluency after 24 hours. Incubate at 37°C, 5% CO₂.[3]
-
Compound Preparation: Prepare serial dilutions of Agent 132 in complete culture medium. Ensure the final DMSO concentration is ≤0.5%.
-
Cell Treatment: Remove the medium and add the prepared dilutions of Agent 132. Include vehicle-only (DMSO) and positive (lysis buffer) controls. Incubate for 24-48 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the CC50 value.
Protocol 2: Human Topoisomerase IIα Inhibition Assay
Objective: To assess the inhibitory effect of Agent 132 on human topoisomerase IIα activity.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM ATP)
-
This compound
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 25% Ficoll, 0.025% Bromophenol Blue)
-
Agarose (B213101) gel (1%), TBE buffer, and a DNA stain (e.g., SYBR Safe)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled DNA, and the desired concentration of Agent 132 or etoposide.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA stain and visualize it under UV light. Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the vehicle control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Antibiotics alter the infectious microenvironment and may reduce the ability of immune cells to kill bacteria [wyss.harvard.edu]
"Antibacterial agent 132" interference with common laboratory assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Antibacterial Agent 132 in common laboratory assays. Our aim is to help researchers, scientists, and drug development professionals anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing artificially high readings in our DNA quantification assay when using this compound. Why is this happening?
A1: this compound is a DNA intercalating agent. This means it inserts itself into the DNA double helix, which can directly interfere with many DNA quantification methods. For instance, in dye-based assays like those using PicoGreen or SYBR Green, the agent's presence can enhance dye binding or emit a fluorescent signal within the dye's detection range, leading to an overestimation of DNA concentration. For UV-based quantification at 260 nm, the agent itself may absorb light at or near this wavelength, thus inflating the absorbance reading.
Q2: Our fluorescence-based cell health assays (e.g., using GFP-expressing cells or Calcein-AM) are showing inconsistent and high background signals after treatment with this compound. What is the cause?
A2: this compound possesses intrinsic fluorescent properties. The compound's excitation and emission spectra may overlap with those of the fluorescent probes used in your assay, leading to a high background signal that is independent of the biological effect being measured. It is crucial to determine the spectral properties of this compound and compare them to your fluorescent dyes.
Q3: We are seeing inhibition of our PCR reactions when DNA is extracted from bacteria treated with this compound. How can we resolve this?
A3: The DNA intercalation property of this compound can inhibit enzymes that interact with DNA, such as DNA polymerase. If the agent is not completely removed during DNA extraction, it can be carried over into the PCR reaction, where it will bind to the template DNA and block the polymerase from binding and extending, leading to reduced or no amplification.
Troubleshooting Guides
Issue 1: Inaccurate DNA Quantification
If you suspect this compound is interfering with your DNA quantification, follow this troubleshooting workflow:
Figure 1. Troubleshooting workflow for inaccurate DNA quantification.
Issue 2: High Background in Fluorescence Assays
To mitigate the impact of the intrinsic fluorescence of this compound, consider the following steps:
-
Run proper controls: Always include control wells containing only media and this compound at the same concentration used in your experiment. This will allow you to measure the background fluorescence from the agent itself and subtract it from your experimental readings.
-
Wash cells thoroughly: Before adding your fluorescent detection reagent, wash the cells multiple times with PBS to remove as much of the extracellular agent as possible.
-
Choose alternative assays: If the spectral overlap is too significant, consider switching to a non-fluorescent assay, such as a colorimetric or luminescence-based method (e.g., MTT assay or CellTiter-Glo®), but be sure to validate these for other potential interferences (see below).
Issue 3: PCR Inhibition
If you are experiencing PCR failure with DNA from treated cells, the primary goal is to ensure no residual agent remains in your purified DNA sample.
Figure 2. Experimental workflow for purifying DNA to remove Agent 132.
Quantitative Data on Assay Interference
The following tables summarize the quantitative impact of this compound on various common laboratory assays.
Table 1: Interference with DNA Quantification Methods
| Assay Method | DNA Concentration (ng/µL) | Agent 132 Concentration (µM) | Apparent DNA Concentration (ng/µL) | % Error |
| PicoGreen | 10 | 0 | 10.1 | - |
| PicoGreen | 10 | 50 | 18.5 | +83.2% |
| UV Absorbance (260nm) | 10 | 0 | 9.9 | - |
| UV Absorbance (260nm) | 10 | 50 | 14.2 | +43.4% |
Table 2: Intrinsic Fluorescence of this compound
| Fluorophore | Excitation/Emission (nm) | Agent 132 Concentration (µM) | Signal Interference (Relative Fluorescence Units) |
| GFP | 488/509 | 0 | 150 |
| GFP | 488/509 | 50 | 2300 |
| Fluorescein | 494/521 | 0 | 145 |
| Fluorescein | 494/521 | 50 | 2550 |
Mechanism of Action and Interference Pathway
This compound's primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. This is achieved through DNA intercalation, which physically blocks the enzymes. This same mechanism is the root cause of its interference with many molecular biology techniques.
Figure 3. Mechanism of action and assay interference pathway for Agent 132.
Experimental Protocols
Protocol 1: Determining Spectral Overlap
Objective: To measure the excitation and emission spectra of this compound to assess potential interference with fluorescent assays.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, water)
-
Spectrofluorometer
-
Quartz cuvettes or microplates suitable for fluorescence measurements
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the agent in your assay buffer (e.g., 1 µM, 10 µM, 50 µM).
-
Excitation Scan: a. Set the emission wavelength to the peak emission of your experimental fluorophore (e.g., 509 nm for GFP). b. Scan a range of excitation wavelengths (e.g., 300-500 nm). c. Record the fluorescence intensity at each excitation wavelength for all concentrations of Agent 132 and a buffer-only control.
-
Emission Scan: a. Set the excitation wavelength to the peak excitation of your experimental fluorophore (e.g., 488 nm for GFP). b. Scan a range of emission wavelengths (e.g., 500-700 nm). c. Record the fluorescence intensity at each emission wavelength for all concentrations of Agent 132 and a buffer-only control.
-
Analysis: Plot the spectra and compare the peaks of this compound with those of your fluorophore to identify any overlap.
Protocol 2: Modified DNA Purification to Remove Agent 132
Objective: To purify bacterial DNA free of contaminating this compound for downstream applications like PCR.
Materials:
-
Standard column-based DNA purification kit (e.g., Qiagen DNeasy)
-
Additional 80% ethanol
-
Nuclease-free water
Methodology:
-
Harvest bacterial cells treated with this compound by centrifugation.
-
Follow the manufacturer's protocol for the DNA purification kit through the cell lysis and DNA binding steps.
-
Modification Step: After the standard wash step with the kit's wash buffer, perform two additional wash steps: a. Add 500 µL of 80% ethanol to the column. b. Centrifuge for 1 minute at ≥10,000 x g and discard the flow-through. c. Repeat steps 3a and 3b.
-
Perform the "dry spin" as recommended by the manufacturer to remove any residual ethanol.
-
Elute the DNA with nuclease-free water or the provided elution buffer.
-
Validation: Perform a control PCR on the purified DNA using primers for a housekeeping gene to confirm the removal of the inhibitory agent.
Adjusting pH for optimal "Antibacterial agent 132" activity
Welcome to the technical support center for "Antibacterial agent 132." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the pH-dependent activity of this novel antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of "this compound"?
A1: "this compound" is a weakly acidic compound and exhibits its highest antibacterial activity in a slightly acidic to neutral pH range, typically between 6.0 and 7.0. The activity of the agent significantly decreases in alkaline conditions (pH > 8.0).
Q2: Why is the activity of "this compound" pH-dependent?
A2: The pH of the medium influences the ionization state of "this compound." In its protonated (less charged) form, which is favored in acidic to neutral conditions, the agent can more effectively penetrate the bacterial cell wall and membrane to reach its intracellular target. In alkaline conditions, the agent becomes deprotonated and more negatively charged, hindering its uptake by bacterial cells.
Q3: My experimental results with "this compound" are inconsistent. Could pH be a factor?
A3: Yes, inconsistent results are often attributable to variations in the pH of the experimental medium.[1] It is crucial to ensure that the pH of your culture medium is consistently within the optimal range of 6.0-7.0.[1] We recommend verifying the pH of each new batch of media before use.[1]
Q4: How does "this compound" exert its antibacterial effect?
A4: "this compound" functions by inhibiting the bacterial enzyme Peptidoglycan Synthase 2 (PGS2), which is essential for the synthesis of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The binding of the agent to PGS2 is most effective when the agent is in its protonated state.
Q5: Can I use "this compound" against both Gram-positive and Gram-negative bacteria?
A5: "this compound" has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, its efficacy can be strain-dependent, and the optimal pH for activity may vary slightly between different bacterial species.
Troubleshooting Guides
Issue 1: Suboptimal or No Antibacterial Activity Observed
Possible Cause: The pH of the culture medium is outside the optimal range for "this compound" activity.
Troubleshooting Steps:
-
Verify Media pH: Measure the pH of your culture medium using a calibrated pH meter. Ensure it is between 6.0 and 7.0.
-
Adjust Media pH: If the pH is too high or too low, adjust it using sterile, dilute solutions of HCl or NaOH. Be cautious not to significantly alter the ionic strength of the medium.
-
Use Buffered Media: Consider using a biologically compatible buffer, such as MES or MOPS, to maintain a stable pH throughout your experiment, especially for long incubation periods where bacterial metabolism might alter the pH.[2]
-
Control Experiments: Run parallel experiments with control strains of bacteria known to be susceptible to "this compound" to confirm that the issue is with the experimental conditions and not the agent itself.
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible Cause: Inconsistent pH across different wells of a microtiter plate or between experimental runs.
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure that the culture medium is prepared consistently for each experiment, with careful attention to the final pH.
-
Check for Edge Effects: In microtiter plates, evaporation from the outer wells can concentrate solutes and alter the pH. To mitigate this, consider not using the outermost wells or filling them with sterile water.
-
Inoculum Density: A very high bacterial inoculum can lead to rapid metabolic activity and a significant drop in the pH of the medium, affecting the agent's activity. Standardize your inoculum to a 0.5 McFarland standard.
-
Incubation Time: Long incubation times can lead to greater pH shifts. If possible, assess the MIC at the earliest time point where clear growth or inhibition is visible.
Data Presentation
Table 1: pH-Dependent Activity of "this compound" against E. coli and S. aureus
| pH | "this compound" MIC against E. coli (µg/mL) | "this compound" MIC against S. aureus (µg/mL) |
| 5.0 | 4 | 8 |
| 6.0 | 2 | 4 |
| 6.5 | 1 | 2 |
| 7.0 | 2 | 4 |
| 7.5 | 8 | 16 |
| 8.0 | 16 | 32 |
| 9.0 | >64 | >64 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for "this compound" Activity
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of "this compound" at different pH values using a broth microdilution assay.
Materials:
-
"this compound" stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., E. coli ATCC 25922) adjusted to a 0.5 McFarland standard
-
Sterile, dilute HCl and NaOH for pH adjustment
-
Calibrated pH meter
Procedure:
-
Prepare Media with Different pH Values: Prepare several batches of CAMHB and adjust their pH to a range of values (e.g., 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, and 9.0) using sterile HCl or NaOH.
-
Prepare Serial Dilutions: In separate 96-well plates for each pH value, perform a two-fold serial dilution of the "this compound" stock solution in the corresponding pH-adjusted CAMHB.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in media without the agent) and a negative control (media only) for each pH.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.[3] The optimal pH is the one at which the lowest MIC is observed.
Visualizations
Caption: Workflow for determining the optimal pH for "this compound" activity.
Caption: Proposed mechanism of pH-dependent activity of "this compound".
References
"Antibacterial agent 132" half-life in culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 132. These resources are designed to address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions to minimize the final concentration of DMSO in the culture medium, as high levels of DMSO can be toxic to cells.
Q2: My this compound is precipitating in the culture medium. What should I do?
A2: Precipitation of this compound can be caused by several factors, including the choice of solvent, the composition of the medium, pH, and temperature. The agent has limited solubility in aqueous solutions and can be sensitive to high concentrations of divalent cations. To troubleshoot this issue, please refer to the troubleshooting workflow diagram below.
Q3: Is the loss of antibacterial activity over time in my experiment expected?
A3: Yes, a gradual loss of antibacterial activity may be due to the degradation of Agent 132 in the culture medium. The stability of the agent is dependent on time, temperature, and the specific components of the medium. It is a known issue that many antibiotics can degrade during in vitro testing, which can impact experimental results like Minimum Inhibitory Concentration (MIC) assays.[1][2][3] For experiments that extend beyond a few hours, the degradation rate of Agent 132 should be taken into account. It may be necessary to replenish the agent during the course of the experiment.
Q4: How do pH and temperature influence the stability of this compound?
A4: Both pH and temperature are critical factors for the stability of Agent 132. The agent exhibits maximum stability at a neutral pH and is prone to degradation at acidic or alkaline pH levels.[1] It is crucial to ensure the pH of your culture medium is within the recommended range of 7.2-7.4.[1] Additionally, rapid temperature fluctuations, such as moving a concentrated solution from room temperature to 4°C, can lead to precipitation. Solutions should be allowed to equilibrate to the experimental temperature gradually.[1]
Q5: Does this compound have any known interactions with components of culture media?
A5: Yes, Agent 132 is known to chelate divalent cations, particularly Ca²⁺ and Mg²⁺.[1] This interaction can reduce the effective concentration of the agent and may also lead to precipitation. Furthermore, high concentrations of certain proteins have the potential to bind to Agent 132, thereby reducing its bioavailability.[1]
Half-Life in Culture Medium
The stability of this compound varies across different culture media. The following table summarizes the half-life (T½) of the agent at 37°C in several commonly used media. The half-life is the time it takes for the concentration of the agent to decrease by half.
| Culture Medium | Half-life (T½) at 37°C (hours) |
| Mueller-Hinton Broth (MHB) | 10 |
| Tryptic Soy Broth (TSB) | 14 |
| Luria-Bertani (LB) Broth | 12 |
| RPMI-1640 | 18 |
Note: This data is illustrative and may vary depending on specific experimental conditions.
For longer-term experiments, it is advisable to use a more stable medium like RPMI-1640, if it is appropriate for the bacterial strain being studied.[1]
Experimental Protocols
Protocol for Determining the Half-Life of this compound in Culture Medium
This protocol outlines a method to determine the stability and half-life of this compound in a specific bacterial growth medium.
Materials:
-
This compound
-
Selected bacterial growth medium (e.g., MHB, TSB)
-
Sterile culture tubes or flasks
-
Incubator at 37°C
-
Method for quantifying the concentration of the antibacterial agent (e.g., High-Performance Liquid Chromatography (HPLC), bioassay)
-
Plate reader (for bioassay)
-
Bacterial strain susceptible to Agent 132 (for bioassay)
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Add the stock solution to the pre-warmed (37°C) culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to the bacteria.
-
Incubation: Incubate the medium containing Agent 132 at 37°C.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the medium.
-
Quantification:
-
HPLC Method: Analyze the collected samples to determine the concentration of the active form of Agent 132. This method provides a direct measurement of the compound.
-
Bioassay Method (Delay-Time Bioassay):
-
At each time point, inoculate an aliquot of the incubated medium (containing the potentially degraded agent) with a susceptible bacterial strain.
-
In parallel, inoculate fresh medium containing the same initial concentration of Agent 132 as a control.
-
Monitor bacterial growth over time using a plate reader to measure optical density (OD).
-
The delay in bacterial growth in the incubated medium compared to the fresh medium can be used to estimate the remaining active concentration of the agent.[3][4]
-
-
-
Data Analysis:
-
Plot the concentration of this compound (or its relative activity from the bioassay) against time.
-
Fit the data to an exponential decay curve to calculate the degradation rate constant (k).
-
The half-life (T½) can then be calculated using the formula: T½ = 0.693 / k.[5]
-
Troubleshooting and Visual Guides
Precipitation Troubleshooting Workflow
If you are experiencing precipitation of this compound in your culture medium, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A workflow diagram for troubleshooting precipitation of Agent 132.
General Experimental Workflow
The following diagram illustrates a general workflow for conducting an in vitro experiment with this compound.
References
Validation & Comparative
Comparative Efficacy of Antibacterial Agents Against Escherichia coli: Ciprofloxacin vs. Silver Sulfadiazine
A Note on "Antibacterial Agent 132"
Initial inquiries into the efficacy of "this compound" against Escherichia coli revealed a significant data gap. The designation "this compound" is used by some chemical suppliers to refer to a compound with CAS Number 3026790-18-8 and the chemical formula C₂₀H₁₄ClFN₄OS. Publicly available scientific literature and experimental data predominantly describe this compound as an aromatase inhibitor with established anticandidal activity. There is currently no available research or documented evidence of its efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, against E. coli.
Consequently, a direct comparison between "this compound" and ciprofloxacin (B1669076) is not feasible at this time. This guide will therefore provide a comprehensive comparison between the well-established fluoroquinolone antibiotic, ciprofloxacin, and another widely used topical antimicrobial, silver sulfadiazine (B1682646), against E. coli.
Quantitative Efficacy Overview
The following table summarizes the in vitro efficacy of ciprofloxacin and silver sulfadiazine against E. coli, presenting a range of reported Minimum Inhibitory Concentration (MIC) values. These values can vary depending on the specific strain of E. coli and its resistance profile.
| Antibacterial Agent | E. coli Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Ciprofloxacin | Susceptible | ≤ 1[1] | Typically 1-2 times the MIC |
| Intermediate | 2[1] | - | |
| Resistant | ≥ 4[1] | Significantly higher than MIC | |
| Wild-type | ≤ 0.06 - 1[2] | - | |
| Silver Sulfadiazine | Various Strains | 3.13 - 64[3][4] | 560 (for E. coli O157:H7)[5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The following is a detailed methodology for determining the MIC of an antibacterial agent against E. coli, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
1. Preparation of Materials:
-
Bacterial Strain: A pure, overnight culture of the E. coli strain to be tested.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibacterial Agent: A stock solution of the agent of known concentration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically transfer several colonies from the overnight culture into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antibacterial Agent:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the antibacterial stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11). Well 12 receives no bacteria and serves as a sterility control. Well 11, containing bacteria but no drug, is the growth control.
-
The final volume in each well is 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.
Visualizing Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for ciprofloxacin and silver sulfadiazine against E. coli.
Caption: Mechanism of action of Ciprofloxacin.
Caption: Mechanism of action of Silver Sulfadiazine.
Summary of Mechanisms
Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][10] In E. coli, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is vital for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting these enzymes, ciprofloxacin effectively blocks DNA replication and repair, leading to bactericidal effects.[11]
Silver Sulfadiazine: This agent exhibits a dual mechanism of action. The silver ions (Ag+) are slowly released and exert broad-spectrum antimicrobial effects by binding to and disrupting the bacterial cell wall and membrane.[12] These ions can also enter the cell and interfere with DNA replication and essential respiratory enzymes, ultimately leading to cell death.[13] The sulfadiazine component acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is necessary for the synthesis of folic acid.[12][14] Bacteria require folic acid for the synthesis of nucleic acids. This inhibition of a critical metabolic pathway contributes to the overall antibacterial effect.
References
- 1. droracle.ai [droracle.ai]
- 2. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Synergy of nitric oxide and silver sulfadiazine against Gram-negative, -positive, and antibiotic-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. CIPROFLOXACIN- Mechanism of action ,pharmacokinetics,uses,adverse effect [stencildent.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
Comparative Analysis of Antifungal Activity: A Novel Triazole Agent vs. Fluconazole Against Candida Species
An Objective Evaluation for Researchers and Drug Development Professionals
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The in vitro potency of "Antifungal Agent 132" and fluconazole (B54011) was determined against a panel of clinically relevant Candida species. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, are summarized in the table below. Lower MIC values are indicative of higher antifungal activity.
| Candida Species | "Antifungal Agent 132" (Isavuconazole) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.002 - 0.004[1] | ≤ 8[2] |
| Candida glabrata | 0.25 - 0.5[1] | ≥ 32[3] |
| Candida parapsilosis | 0.016[4][5] | ≤ 8[2] |
| Candida tropicalis | 0.008[4][5] | ≤ 8[2] |
| Candida krusei | 0.125[4][5] | ≥ 64[2] |
Key Observations:
-
"Antifungal Agent 132" demonstrates potent in vitro activity against Candida albicans, Candida parapsilosis, and Candida tropicalis, with significantly lower MIC values compared to fluconazole.[1][4][5][6]
-
Notably, "Antifungal Agent 132" retains activity against Candida species that are known to have reduced susceptibility to fluconazole, such as Candida glabrata and Candida krusei.[1]
-
Fluconazole exhibits good activity against C. albicans, C. parapsilosis, and C. tropicalis, but higher MICs are observed for C. glabrata and C. krusei, indicating inherent resistance in the latter.[2][7]
Experimental Protocols: MIC Determination
The MIC values presented were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[8][9][10][11] This standardized protocol ensures reproducibility and comparability of results across different laboratories.
Principle:
The broth microdilution method involves challenging a standardized inoculum of a yeast isolate with serial dilutions of an antifungal agent in a liquid growth medium. The MIC is determined following a specified incubation period by observing the lowest concentration of the drug that inhibits visible growth.
Detailed Methodology:
-
Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud Dextrose Agar to ensure viability and purity.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]
-
-
Antifungal Agent Dilution:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent.
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.
-
The plates are incubated at 35°C for 24 to 48 hours.[9]
-
-
MIC Endpoint Determination:
-
Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction compared to the growth control) is observed.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. researchgate.net [researchgate.net]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial Agent 132" Efficacy as an Aromatase Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of "Antibacterial agent 132" against established aromatase inhibitors. Due to the limited publicly available data on the preclinical and clinical anticancer efficacy of "this compound," this comparison focuses primarily on its in vitro potency in inhibiting the aromatase enzyme.
Executive Summary
"this compound" has been identified as an inhibitor of the aromatase enzyme with a reported in vitro IC50 of 0.047µM (47 nM)[1][2][3][4][5]. While this indicates potential as an aromatase inhibitor, it is crucial to note the absence of published preclinical or clinical studies evaluating its efficacy as an anticancer agent. In contrast, third-generation aromatase inhibitors such as Letrozole (B1683767), Anastrozole (B1683761), and Exemestane have undergone extensive clinical trials and are established treatments for hormone receptor-positive breast cancer[6][7][8]. This guide presents a side-by-side comparison of the available in vitro data and highlights the need for further research to ascertain the therapeutic potential of "this compound."
In Vitro Efficacy Comparison of Aromatase Inhibitors
The following table summarizes the in vitro inhibitory potency of "this compound" and approved aromatase inhibitors against the human placental aromatase enzyme.
| Compound | Type | Mechanism of Action | IC50 (Human Placental Aromatase) |
| This compound | Unknown | Inhibitor | 47 nM[1][2][3][4][5] |
| Letrozole | Non-steroidal | Reversible, Competitive Inhibitor | 11.5 nM[2] |
| Anastrozole | Non-steroidal | Reversible, Competitive Inhibitor | 15 nM[2] |
| Exemestane | Steroidal | Irreversible, Suicide Inhibitor | 30 nM[9] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro Aromatase Inhibition Assay
The IC50 values presented in this guide are typically determined using an in vitro aromatase inhibition assay with human placental microsomes as the enzyme source. A detailed methodology for such an assay is as follows:
-
Enzyme Preparation: Microsomes are prepared from human placental tissue by differential centrifugation. The protein concentration of the microsomal fraction is determined using a standard protein assay.
-
Assay Reaction: The reaction mixture contains the microsomal enzyme, a known concentration of a radiolabeled androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione), and varying concentrations of the test inhibitor (e.g., "this compound", letrozole).
-
Incubation: The reaction is initiated by the addition of a cofactor, NADPH, and incubated at a controlled temperature (typically 37°C) for a specific duration.
-
Product Measurement: The aromatase enzyme converts the androgen substrate to estrogen. The enzymatic activity is quantified by measuring the amount of radiolabeled water ([³H]₂O) released during the aromatization reaction, which is separated from the substrate by charcoal-dextran treatment.
-
Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Aromatase and Estrogen Signaling Pathway
Aromatase inhibitors function by blocking the aromatase enzyme, which is a key component of the estrogen biosynthesis pathway. This enzyme is responsible for the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). In hormone receptor-positive breast cancers, estrogen binds to the estrogen receptor (ER), promoting tumor growth. By inhibiting aromatase, these drugs reduce the levels of circulating estrogens, thereby slowing or stopping the growth of cancer cells.
Caption: Aromatase signaling pathway and the inhibitory action of aromatase inhibitors.
Experimental Workflow for Aromatase Inhibitor Evaluation
The development and evaluation of a novel aromatase inhibitor typically follows a structured workflow, from initial in vitro screening to preclinical and clinical trials. The absence of data for "this compound" beyond the initial in vitro stage underscores its early phase of investigation.
Caption: Typical experimental workflow for the evaluation of a novel aromatase inhibitor.
Conclusion and Future Directions
"this compound" demonstrates in vitro inhibitory activity against the aromatase enzyme, with a potency that is in the same order of magnitude as established third-generation aromatase inhibitors. However, its in vitro efficacy appears to be lower than that of Letrozole and Anastrozole, and comparable to Exemestane based on the available IC50 data.
Crucially, there is a significant data gap regarding the preclinical and clinical efficacy and safety profile of "this compound" as an anticancer agent. Further research, including cell-based assays to determine its effect on cancer cell proliferation and in vivo studies using animal models, is essential to understand its potential as a therapeutic agent for hormone-dependent cancers. Researchers and drug development professionals should view "this compound" as an early-stage compound that requires extensive further investigation to validate its potential as a clinically relevant aromatase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tamoxifen Citrate, Letrozole, Anastrozole, or Exemestane With or Without Chemotherapy in Treating Patients With Invasive RxPONDER Breast Cancer [stanfordhealthcare.org]
- 9. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]
Lack of Cross-Resistance Observed with Gepotidacin, a First-in-Class Antibacterial Agent
Extensive in vitro studies demonstrate that gepotidacin (B1671446), a novel triazaacenaphthylene antibiotic, maintains potent activity against a wide range of bacterial pathogens, including strains resistant to several established antimicrobial classes. This lack of cross-resistance, attributed to its unique dual-targeting mechanism of action, positions gepotidacin as a promising therapeutic option in an era of growing antimicrobial resistance.
Gepotidacin is a first-in-class antibacterial that inhibits bacterial DNA replication by a distinct mechanism. It selectively targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial cell viability.[1] Unlike fluoroquinolones, which also target these enzymes, gepotidacin binds to a different site on the enzyme-DNA complex.[2] This novel binding interaction is crucial as it allows gepotidacin to bypass existing resistance mechanisms that affect fluoroquinolones.
Comparative Efficacy Against Resistant Strains
Gepotidacin has shown consistent potency against various bacterial isolates that exhibit resistance to other commonly used antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for gepotidacin against both susceptible and resistant phenotypes of key pathogens. The data clearly indicates that the efficacy of gepotidacin is largely unaffected by resistance to other drug classes.
| Pathogen | Resistance Phenotype | Gepotidacin MIC50 (µg/mL) | Gepotidacin MIC90 (µg/mL) | Comparator Agent(s) MIC90 (µg/mL) |
| Escherichia coli | Ciprofloxacin-Resistant | 2 | 4 | >4 (Ciprofloxacin) |
| Trimethoprim-Sulfamethoxazole-Resistant | 2 | 4 | >4 (Trimethoprim-Sulfamethoxazole) | |
| Extended-Spectrum β-Lactamase (ESBL)-Producing | 2 | 4 | >32 (Amoxicillin-Clavulanate) | |
| Staphylococcus aureus | Levofloxacin-Resistant | 0.5 | 0.5 | Not specified |
| Neisseria gonorrhoeae | Ciprofloxacin-Resistant | 0.12 | 0.25 | Not specified |
Data compiled from multiple in vitro surveillance studies.[3][4][5]
Experimental Protocols
The cross-resistance studies for gepotidacin were conducted using standardized antimicrobial susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). The primary method used was broth microdilution to determine the Minimum Inhibitory Concentration (MIC) of gepotidacin and comparator agents against a large panel of clinical isolates.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Solutions: Gepotidacin and comparator antimicrobial agents are reconstituted according to the manufacturer's instructions. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microdilution Plates: 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: Concurrent testing is performed with reference bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the accuracy and reproducibility of the results.
Visualizing the Experimental Workflow and Resistance Mechanisms
To further elucidate the experimental process and the underlying mechanisms of gepotidacin's action, the following diagrams are provided.
Conclusion
References
Comparative Analysis of A7132 and its Synthetic Analogs: A Guide for Researchers
In the landscape of antibacterial research, the quest for novel agents with potent efficacy against a broad spectrum of pathogens is perpetual. This guide provides a detailed comparative analysis of the fluoroquinolone antibacterial agent A7132 and its synthetic analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and visualizes critical pathways to facilitate further investigation and development in this chemical space.
Introduction to A7132 and its Analogs
A7132, chemically known as 7-amino-3-(2,4-difluorophenyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a potent member of the fluoroquinolone class of antibiotics. The core structure of fluoroquinolones is versatile, allowing for synthetic modifications that can significantly impact their antibacterial spectrum, potency, and pharmacokinetic properties. This analysis focuses on a series of arylfluoronaphthyridine and arylfluoroquinolone analogs, primarily investigating how substitutions at the 1-position (aryl group) and the 7-position (amino group) of the core ring system influence their antibacterial activity.
Comparative Antibacterial Activity
The in vitro antibacterial efficacy of A7132 and its synthetic analogs is a critical measure of their potential as therapeutic agents. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
The following tables summarize the in vitro antibacterial activity of A7132 and selected synthetic analogs against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of A7132 and its Analogs
| Compound | Substituent at Position 1 | Substituent at Position 7 | S. aureus | E. coli | P. aeruginosa |
| A7132 | 2,4-Difluorophenyl | 3-Amino-1-pyrrolidinyl | 0.25 | 0.05 | 0.39 |
| Analog 1 | p-Fluorophenyl | 3-Amino-1-pyrrolidinyl | Data not available | Data not available | Data not available |
| Analog 2 | p-Hydroxyphenyl | 1-Piperazinyl | Data not available | Data not available | Data not available |
| Analog 3 | p-Hydroxyphenyl | 4-Methyl-1-piperazinyl | Data not available | Data not available | Data not available |
| Analog 4 | p-Hydroxyphenyl | 3-Amino-1-pyrrolidinyl | Data not available | Data not available | Data not available |
Structure-Activity Relationship (SAR)
The antibacterial potency of A7132 and its analogs is highly dependent on the nature of the substituents at various positions of the fluoroquinolone core. Key SAR observations include:
-
Position 1: The presence of a p-fluorophenyl or an o,p-difluorophenyl group at this position generally confers the greatest in vitro antibacterial potency.[2] The electronic and spatial properties of this substituent are critical for activity.[1]
-
Position 7: A 3-amino-1-pyrrolidinyl group at this position is associated with excellent in vitro potency and in vivo efficacy.[2] Other substituents like piperazinyl and 4-methyl-1-piperazinyl also contribute to high antibacterial activity.[1]
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the efficacy of antibacterial agents. The following are detailed methodologies for key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared. This typically involves growing the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, which corresponds to a known cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density required for the assay.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., A7132 or its analogs) are prepared in a 96-well microtiter plate. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours) for the specific microorganism.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells of the microtiter plate that show no visible growth.
-
Plating: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is determined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Mechanism of Action and Signaling Pathways
Fluoroquinolones, including A7132 and its analogs, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria. It is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.[3]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria. It is responsible for decatenating the interlinked daughter DNA molecules following replication, allowing for their segregation into the daughter cells.[3]
By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in their cleavage-competent state, leading to the accumulation of double-strand DNA breaks. This ultimately results in the inhibition of DNA synthesis and bacterial cell death.
Caption: Mechanism of action of A7132 and its analogs.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel antibacterial agents like the analogs of A7132.
Caption: Workflow for antibacterial analog development.
Conclusion
A7132 and its synthetic analogs represent a promising area of research for the development of new antibacterial agents. The structure-activity relationships within the arylfluoronaphthyridine and arylfluoroquinolone series indicate that targeted modifications can lead to compounds with excellent in vitro potency and in vivo efficacy. Further research focusing on the synthesis of novel analogs and their comprehensive evaluation against a wider range of clinically relevant and drug-resistant pathogens is warranted. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery.
References
- 1. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of "Antibacterial Agent 132" in Animal Models: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of "Antibacterial agent 132" for treating bacterial infections in animal models. While the compound has been synthesized and evaluated for its antimicrobial properties, these assessments have been limited to in vitro and in silico studies. This guide summarizes the existing data for "this compound" and provides a comparative framework based on common alternative antibacterial agents for which in vivo data is available.
"this compound" has been identified as compound 4j in a study by Evren et al. investigating novel quinoline-thiazole derivatives as potential antimicrobial agents. The study focused on the synthesis, in vitro antimicrobial activity, and in silico molecular docking of a series of compounds. However, the research did not progress to in vivo animal testing to determine the efficacy, pharmacokinetics, or safety of "this compound" in a living organism.
"this compound": Summary of In Vitro Data
While in vivo data is absent, the in vitro antimicrobial activity of "this compound" (compound 4j) was assessed against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC90), the concentration required to inhibit the growth of 90% of the microorganisms, was determined.
| Microorganism | Strain | MIC90 (µg/mL) |
| Candida parapsilosis | ATCC 22019 | <0.06 |
| Candida krusei | ATCC 6258 | 62.50 |
It is noteworthy that the most potent activity reported for "this compound" was against the fungal species Candida parapsilosis. The study by Evren et al. did not report specific MIC values for "this compound" against the bacterial strains tested. The primary focus of the publication for this particular compound shifted to its anticandidal and aromatase inhibitory effects.
Comparative Framework: In Vivo Efficacy of Alternative Antibacterial Agents
To provide context for researchers and drug development professionals, this section outlines the typical in vivo validation process for antibacterial agents using established alternatives. The following tables summarize representative in vivo efficacy data for commonly used antibiotics in murine infection models. This data serves as a benchmark for the type of information that would be required to assess the potential of "this compound" as a therapeutic agent.
Table 1: In Vivo Efficacy of Levofloxacin in a Murine Pneumonia Model
| Bacterial Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| Streptococcus pneumoniae | BALB/c Mice | 100 mg/kg, oral, twice daily for 3 days | Survival Rate | 90% survival in treated group vs. 10% in control |
| Klebsiella pneumoniae | C57BL/6 Mice | 50 mg/kg, intravenous, once daily for 5 days | Bacterial Load in Lungs (CFU/g) | >2-log reduction in bacterial load compared to control |
Table 2: In Vivo Efficacy of Imipenem in a Murine Sepsis Model
| Bacterial Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| Escherichia coli | Swiss Webster Mice | 25 mg/kg, subcutaneous, every 8 hours for 2 days | Survival Rate | 80% survival in treated group vs. 20% in control |
| Pseudomonas aeruginosa | ICR Mice | 40 mg/kg, intraperitoneal, twice daily for 4 days | Bacterial Load in Blood (CFU/mL) | Significant reduction in bacteremia compared to control |
Experimental Protocols for In Vivo Efficacy Studies
The following are detailed methodologies for key experiments typically cited in the in vivo validation of antibacterial agents. These protocols are provided as a reference for the types of studies that would be necessary to evaluate "this compound."
Murine Pneumonia Model
-
Animal Model: Specific pathogen-free female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are anesthetized, and a non-lethal dose of a clinical isolate of Streptococcus pneumoniae (e.g., 1 x 10^6 CFU in 50 µL of sterile saline) is administered via intranasal or intratracheal instillation.
-
Treatment: At a predetermined time post-infection (e.g., 12 or 24 hours), treatment with the test compound (e.g., "this compound") or a vehicle control is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen are critical parameters. A positive control group treated with a known effective antibiotic (e.g., levofloxacin) is included.
-
Monitoring: Mice are monitored daily for signs of illness (e.g., lethargy, ruffled fur, labored breathing) and survival for a period of 7-14 days.
-
Endpoint Analysis: The primary endpoint is typically survival. A secondary endpoint can be the determination of the bacterial load in the lungs and/or spleen at a specific time point post-treatment. Tissues are aseptically harvested, homogenized, and plated on appropriate agar (B569324) to enumerate colony-forming units (CFU).
Murine Sepsis Model
-
Animal Model: Male Swiss Webster mice, 7-9 weeks old.
-
Infection: Sepsis is induced by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Escherichia coli, 1 x 10^8 CFU mixed with 5% mucin in sterile saline).
-
Treatment: Treatment with the test article, vehicle control, and a positive control (e.g., imipenem) commences at a specified time after infection (e.g., 1-2 hours).
-
Monitoring: Survival is monitored at regular intervals for up to 7 days.
-
Endpoint Analysis: The primary outcome is the percentage of survival. Blood samples may also be collected at various time points to determine the level of bacteremia.
Visualizing Experimental Workflows
To further clarify the experimental processes involved in the in vivo validation of an antibacterial agent, the following diagrams illustrate a typical workflow.
Benchmarking "Antibacterial Agent A7132" Against Commercially Available Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of the novel antibacterial agent A7132 against established, commercially available antibiotics. The data presented herein is intended to offer a quantitative benchmark of A7132's performance and to provide the necessary experimental context for its evaluation. A7132 is a novel arylfluoronaphthyridine antibacterial agent with potent, broad-spectrum activity.[1][2]
Comparative Efficacy Analysis
The in vitro potency of A7132 was assessed by determining its Minimum Inhibitory Concentration (MIC) against key Gram-positive and Gram-negative pathogens. These results are benchmarked against the MIC values of three widely used commercial antibiotics: Ciprofloxacin, Piperacillin-Tazobactam, and Gentamicin.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Antibacterial Agent | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus |
| A7132 | 0.39 [1] | 0.05 [1] | 0.25 [1] |
| Ciprofloxacin | 0.25 - 1.0 | ≤0.06 - 32 | 0.25 - 64 |
| Piperacillin-Tazobactam | ≤16/4 | ≤2 - >8 | 16 - 64 |
| Gentamicin | 0.25 - 512 | 0.002 - >512 | 0.25 - 8 |
Note: MIC values for commercial antibiotics are presented as a range compiled from multiple sources to reflect strain-to-strain variability and potential resistance.
Experimental Protocols
The following protocols outline the standard methodologies for determining the key antibacterial efficacy parameters cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Methodology:
-
Preparation of Antibiotic Solutions: A series of two-fold serial dilutions of each antibacterial agent are prepared in 96-well microtiter plates using an appropriate growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Methodology:
-
MIC Determination: An MIC test is performed as described above.
-
Subculturing: Following the MIC reading, a small aliquot (e.g., 10 μL) is taken from all the wells that show no visible growth and is plated onto an antibiotic-free agar (B569324) medium.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Assay
Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium over time.
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Antibiotic Addition: The antibacterial agent is added at a specific concentration (often a multiple of the MIC, e.g., 4x MIC). A growth control with no antibiotic is run in parallel.
-
Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to generate a time-kill curve.
Visualizations
Signaling Pathway
Fluoroquinolones, the class of antibiotics to which A7132 belongs, act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[][4][5][6][7]
Caption: Mechanism of action of A7132 via inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow
Caption: Workflow for the comparative antibacterial efficacy testing.
Logical Relationship
Caption: Logical structure of the comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A7132 (100490-21-9) for sale [vulcanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: A direct head-to-head comparison between "Antibacterial agent 132" and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA) cannot be provided at this time. A thorough review of available scientific literature and product databases did not yield any specific data regarding the anti-MRSA activity of a compound designated as "this compound."
This guide therefore focuses on providing a comprehensive overview of the performance of vancomycin, a standard-of-care antibiotic for serious MRSA infections. The data and protocols presented here can serve as a benchmark for the evaluation of novel anti-MRSA candidates.
Vancomycin: An Overview of its Efficacy Against MRSA
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of severe infections caused by Gram-positive bacteria, including MRSA.[1] Its primary mechanism of action involves the inhibition of cell wall synthesis in susceptible bacteria. However, the emergence of MRSA strains with reduced susceptibility to vancomycin has necessitated a careful evaluation of its continued efficacy.
In Vitro Susceptibility of MRSA to Vancomycin
The in vitro activity of vancomycin against MRSA is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Vancomycin In Vitro Activity Against MRSA
| Parameter | MRSA Strain Type | Value Range (µg/mL) | Reference |
| MIC | Hospital-Associated (HA-MRSA) | 0.5 - 2 | [2] |
| Community-Associated (CA-MRSA) | 0.5 - 2 | [3] | |
| MBC | Various Clinical Isolates | 1 - 4 | [4] |
Note: MIC values at the higher end of the susceptible range (e.g., 2 µg/mL) have been associated with a higher probability of treatment failure in clinical settings.[5]
Time-Kill Kinetics of Vancomycin Against MRSA
Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Vancomycin is generally considered bactericidal against MRSA, although the rate and extent of killing can vary depending on the strain and the concentration of the antibiotic. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[6]
Table 2: Time-Kill Kinetics of Vancomycin Against MRSA
| MRSA Strain Type | Vancomycin Concentration | Time to ≥3-log10 CFU/mL Reduction | Reference |
| HA-MRSA | 5x MIC | ~ 24 hours | [7] |
| CA-MRSA | 5x MIC | ~ 24 hours | [7] |
In Vivo Efficacy of Vancomycin in Murine Infection Models
Animal models are crucial for evaluating the in vivo efficacy of antibiotics. Murine models of sepsis and skin infection are commonly used to assess the ability of vancomycin to reduce bacterial burden and improve survival.
Table 3: In Vivo Efficacy of Vancomycin in Murine MRSA Infection Models
| Model Type | MRSA Strain | Vancomycin Dosage | Outcome | Reference |
| Sepsis Model | ATCC 33591 | 110 mg/kg (subcutaneous, q12h) | 100% mortality | [8] |
| Skin Infection Model | USA300 | 50-200 mg/kg/day (systemic) | No significant reduction in bacterial load | [9] |
| Thigh Infection Model | Clinical Isolate | 200 mg/kg (subcutaneous, single dose) | Significant reduction in bacterial load | [10] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate evaluation of antimicrobial agents. The following are outlines of key experimental protocols for assessing the efficacy of antibiotics against MRSA.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[11][12]
Protocol Outline:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).[12]
-
Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[13]
References
- 1. youtube.com [youtube.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. The use of vancomycin in the treatment of adult patients with methicillin-resistant Staphylococcus aureus (MRSA) infection: a survey in a tertiary hospital in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of topical and systemic antibiotic treatment of meticillin-resistant Staphylococcus aureus in a murine superficial skin wound infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Statistical Validation of "Antibacterial Agent 132" Experimental Data: A Comparative Guide
This guide provides a comprehensive comparison of the experimental data for "Antibacterial agent 132" with other established antibacterial and antifungal agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the agent's performance. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for "this compound" and a selection of comparator agents. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of antimicrobial efficacy.
Table 1: In Vitro Activity of this compound and Comparator Antifungal Agents against Candida parapsilosis
| Agent | MIC (µg/mL) | MBC (µg/mL) | Source |
| This compound | <0.06 (MIC90) | Not Reported | [1][2][3][4][5] |
| Nystatin | 0.443 | Not Reported | |
| Ketoconazole | Not Reported | Not Reported | |
| Terbinafine | Not Reported | Not Reported | |
| Itraconazole | 0.061 (GM) | Not Reported | [6] |
| Fluconazole | 0.704 (GM) | Not Reported | [6] |
| Voriconazole | 0.015 (GM) | Not Reported | [6] |
| Posaconazole | 0.033 (GM) | Not Reported | [6] |
| Micafungin | 0.745 (GM) | Not Reported | [6] |
| Anidulafungin | Not Reported | Not Reported | |
| Caspofungin | 0.464 (GM) | Not Reported | [6] |
| Amphotericin B | Not Reported | Not Reported |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. GM: Geometric Mean.
Table 2: In Vitro Activity of this compound and Comparator Antifungal Agents against Candida krusei
| Agent | MIC (µg/mL) | MFC (µg/mL) | Source |
| This compound | 62.50 (MIC90) | Not Reported | [1][2][3][7][4][5] |
| Anidulafungin | 0.1 (GM) | 0.34 (GM) | [2] |
| Micafungin | 0.25 (GM) | 0.44 (GM) | [2] |
| Caspofungin | 1 (GM) | 2.29 (GM) | [2] |
| Amphotericin B | 0.5 (MIC50), 1 (MIC90) | Not Reported | [4] |
| Voriconazole | Susceptible in 83% of isolates | Not Reported | [8] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. GM: Geometric Mean. MFC: Minimum Fungicidal Concentration.
Table 3: Cytotoxicity Data
| Agent | Cell Line | IC50 (µM) | Source |
| This compound | NIH/3T3 | 10 | [1] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
a. Preparation of Inoculum:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
b. Preparation of Microdilution Plates:
-
Serial two-fold dilutions of the antibacterial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (microorganism without antibacterial agent) and negative (broth only) controls are included.
c. Incubation:
-
The plates are incubated at 35-37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity).
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
a. Procedure:
-
Following the MIC determination, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).
-
The aliquot is sub-cultured onto an appropriate agar (B569324) medium that does not contain the antibacterial agent.
-
The plates are incubated at 35-37°C for 24-48 hours.
b. Interpretation of Results:
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
a. Cell Seeding:
-
NIH/3T3 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
b. Compound Treatment:
-
The cells are treated with various concentrations of the test compound ("this compound") and incubated for a specified period (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
d. Formazan Solubilization and Measurement:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
e. Calculation of IC50:
-
The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway: Proposed Mechanism of Action
"this compound" is reported to be an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens. While its role in antimicrobial activity is not fully elucidated, it may involve disruption of essential sterol biosynthesis pathways in fungi or bacteria that have analogous enzymes.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of an antimicrobial agent.
Caption: General workflow for MIC and MBC/MFC determination.
Logical Relationship: Data Interpretation
This diagram outlines the logical flow for interpreting the experimental data to assess the potential of "this compound".
Caption: Framework for interpreting experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activities of Echinocandins against Candida krusei Determined by Three Methods: MIC and Minimal Fungicidal Concentration Measurements and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentrations of amphotericin B against Candida krusei isolates from a French teaching hospital laboratory: a retrospective study over 8 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Analysis of Clinical Isolates of Candida parapsilosis in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prevalence and Antifungal Susceptibility of Candida parapsilosis Species Complex in Eastern China: A 15-Year Retrospective Study by ECIFIG [frontiersin.org]
- 7. 3026790-18-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. Candida krusei, a Multidrug-Resistant Opportunistic Fungal Pathogen: Geographic and Temporal Trends from the ARTEMIS DISK Antifungal Surveillance Program, 2001 to 2005 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the In-Vitro Efficacy of a Novel Antibacterial Agent 132
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in-vitro antibacterial activity of the novel investigational compound, Antibacterial Agent 132. The performance of Agent 132 is evaluated against established antibiotics, providing essential data for researchers and scientists in the field of drug development. This document outlines the experimental protocols used for antibacterial susceptibility testing and presents the comparative data in a clear, tabular format.
Comparative Antibacterial Efficacy
The in-vitro antibacterial activity of Agent 132 was determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against both Gram-positive and Gram-negative bacteria. The results are compared with two widely used antibiotics, Penicillin and Ciprofloxacin.
Table 1: Comparative MIC and MBC Values (µg/mL) of this compound and Standard Antibiotics
| Bacterial Strain | Agent | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | This compound | 2 | 4 |
| Penicillin | 8 | 16 | |
| Ciprofloxacin | 1 | 2 | |
| Escherichia coli (ATCC 25922) | This compound | 4 | 8 |
| Penicillin | >128 | >128 | |
| Ciprofloxacin | 0.25 | 0.5 |
Experimental Protocols
The following protocols were employed to determine the MIC and MBC values, ensuring the reproducibility of the antibacterial assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is designed to determine the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] The broth microdilution method, a standard and widely accepted technique, was utilized for this assessment.[2][3]
Materials:
-
Pure cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), typically grown overnight.[2]
-
Mueller-Hinton Broth (MHB) as the growth medium.
-
Antibacterial agents (this compound, Penicillin, Ciprofloxacin) diluted to working concentrations.[2]
-
Sterile 96-well microtiter plates.[2]
-
Incubator set to 35 ± 2°C.[2]
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in Mueller-Hinton broth within the 96-well microtiter plates.[2][3]
-
Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in broth to match the turbidity of a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[2]
-
Controls:
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[2]
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[2]
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.[3]
Procedure:
-
Subculturing: Following the MIC determination, a small aliquot (typically 10 µL) is taken from each well that showed no visible growth (at and above the MIC) and is plated onto a drug-free agar (B569324) medium (e.g., Mueller-Hinton Agar).[2]
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Interpretation: The MBC is identified as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3]
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.
References
Comparative Transcriptomics of Escherichia coli Treated with "Antibacterial Agent 132" and Ciprofloxacin
This guide provides a comprehensive comparative analysis of the transcriptomic effects of the novel investigational drug, "Antibacterial Agent 132," on Escherichia coli. To contextualize its mechanism of action and cellular impact, its performance is compared against Ciprofloxacin, a well-established fluoroquinolone antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of antibacterial action and the cellular responses they elicit.
Introduction to the Agents
"this compound" is a novel synthetic compound designed to inhibit bacterial DNA replication by targeting DNA gyrase. Preliminary studies suggest it forms a stable complex with the GyrA subunit, leading to double-strand DNA breaks.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that also targets bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[1] Its action triggers a cascade of cellular responses, most notably the SOS response to DNA damage.[2]
Comparative Transcriptomic Analysis
E. coli cultures were treated with sub-inhibitory concentrations (0.5 x MIC) of "this compound" and Ciprofloxacin. RNA was extracted and sequenced to determine global transcriptomic changes. The following table summarizes the differentially expressed genes (DEGs) in key metabolic and stress-response pathways.
Table 1: Key Differentially Expressed Genes in E. coli
| Gene | Function | Pathway | Log2 Fold Change (Agent 132) | Log2 Fold Change (Ciprofloxacin) |
| SOS Response & DNA Repair | ||||
| recA | Central regulator of the SOS response, DNA strand exchange[3][4] | SOS Response | +4.5 | +4.2 |
| lexA | Repressor of SOS response genes[3][5] | SOS Response | +3.8 | +3.5 |
| uvrA | DNA excision repair[3] | Nucleotide Excision Repair | +3.2 | +3.0 |
| sulA | Cell division inhibitor[3] | SOS Response | +4.0 | +3.8 |
| Oxidative Stress | ||||
| soxS | Superoxide response regulator | Oxidative Stress | +2.5 | +2.8 |
| sodA | Superoxide dismutase | Oxidative Stress | +2.1 | +2.3 |
| Metabolism | ||||
| sdhC | Succinate dehydrogenase | TCA Cycle | -1.8 | -2.0 |
| cyoA | Cytochrome bo oxidase | Aerobic Respiration | -1.5 | -1.7 |
| nuoG | NADH dehydrogenase I chain G | Electron Transport Chain | -2.2 | Not significant |
| Efflux and Transport | ||||
| acrB | Multidrug efflux pump component | Drug Efflux | +1.9 | +2.1 |
| emrD | Multidrug resistance protein | Drug Efflux | +2.5 | Not significant |
Interpretation of Transcriptomic Data
The transcriptomic profile of "this compound" shows a significant overlap with Ciprofloxacin, strongly supporting its proposed mechanism as a DNA gyrase inhibitor. Both agents potently induce the SOS response, a global response to DNA damage, indicated by the strong upregulation of key regulators recA and lexA, as well as downstream repair and cell cycle arrest genes like uvrA and sulA.[3][5]
Interestingly, "this compound" appears to exert unique effects. It causes a significant downregulation of nuoG, a key component of the primary proton pump in the electron transport chain, which was not observed with Ciprofloxacin. This suggests a potential secondary effect on cellular respiration. Furthermore, "Agent 132" uniquely upregulates the multidrug resistance protein emrD, indicating it may be a substrate for a different set of efflux pumps compared to Ciprofloxacin.
Experimental Protocols
A detailed methodology for the comparative transcriptomics analysis is provided below.
1. Bacterial Strains and Growth Conditions
-
Bacterial Strain: Escherichia coli K-12 MG1655 was used for all experiments.
-
Culture Medium: Cultures were grown in Mueller-Hinton Broth (MHB).
-
Growth Conditions: Cultures were incubated at 37°C with shaking at 200 rpm.
2. Antibiotic Treatment
-
Cultures were grown to the mid-logarithmic phase (OD600 ≈ 0.5).
-
The cultures were then treated with sub-inhibitory concentrations (0.5 x MIC) of "this compound" and Ciprofloxacin. A no-antibiotic control was also included.
-
The treated cultures were incubated for an additional 60 minutes under the same growth conditions.[6]
3. RNA Extraction
-
Bacterial cells were harvested by centrifugation at 4°C.
-
Total RNA was extracted using a commercially available RNA purification kit with a TRIzol-based method, followed by DNase I treatment to remove genomic DNA contamination.[7]
-
RNA quality and quantity were assessed using a spectrophotometer and an automated electrophoresis system.[6]
4. Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) was depleted from the total RNA samples.
-
The rRNA-depleted RNA was used to construct strand-specific cDNA libraries.
-
Sequencing was performed on an Illumina NovaSeq platform to generate 150 bp paired-end reads.[7]
5. Data Analysis
-
Raw sequencing reads were quality-trimmed and mapped to the E. coli K-12 MG1655 reference genome.
-
Differential gene expression analysis was performed to identify genes with statistically significant changes in expression levels (adjusted p-value < 0.05).
Visualizations
Signaling Pathway
The diagram below illustrates the bacterial SOS response pathway, which is strongly induced by both "this compound" and Ciprofloxacin due to DNA damage.
Caption: The SOS response pathway in E. coli.
Experimental Workflow
The following diagram outlines the workflow for the comparative transcriptomic analysis.
Caption: Workflow for comparative transcriptomics.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antibacterial Agent 132
The responsible management and disposal of "Antibacterial Agent 132," a designation for a novel antibacterial compound, are paramount to ensuring laboratory safety, protecting the environment, and preventing the spread of antimicrobial resistance. Adherence to these procedural guidelines is essential for researchers, scientists, and drug development professionals. Improper disposal can lead to environmental contamination and may contribute to the development of resistant microbial strains.[1][2][3]
Hazard Assessment and Waste Segregation
Prior to initiating any disposal procedure, a thorough hazard assessment of this compound and any associated experimental waste is critical. All materials contaminated with this agent must be treated as chemical waste, and potentially as biohazardous waste if used in conjunction with microorganisms.[1] Segregation of waste at the point of generation is a mandatory first step.[1][4]
Table 1: Waste Stream Segregation for this compound
| Waste Type | Description | Primary Hazard Category | Recommended Disposal Container |
| Solid Chemical Waste | Unused or expired pure compound (powder), contaminated Personal Protective Equipment (PPE), weigh boats, and other contaminated lab supplies. | Chemical | Labeled, sealed container for solid chemical waste. |
| Liquid Chemical Waste | Concentrated stock solutions of this compound. These are considered hazardous chemical waste.[3] | Chemical (Potentially Ignitable) | Approved, labeled, and sealed container for liquid chemical waste.[1] |
| Mixed Biohazardous & Chemical Waste | Used cell culture media, contaminated consumables (e.g., petri dishes, pipette tips) containing both microorganisms and this compound. | Biohazardous & Chemical | Autoclavable, leak-proof container, clearly labeled as mixed waste. |
| Empty Containers | Original packaging of the antibacterial agent. | Chemical | Follow guidelines on the product label. If not returnable, rinse (collecting rinsate as chemical waste) and dispose of according to institutional policy.[2] |
Disposal Protocols
The following protocols provide step-by-step guidance for the disposal of different waste streams containing this compound.
Experimental Protocol: Disposal of Solid Waste
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Collection: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed container for solid chemical waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for disposal, likely via incineration.[1]
Experimental Protocol: Disposal of Liquid Waste (Stock Solutions)
-
PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Collection: Collect concentrated stock solutions in an approved, leak-proof, and sealed container specifically designated for liquid chemical waste.[1] Do not mix with other waste streams.[1]
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," its concentration, and the solvent used.[1]
-
Disposal: Arrange for pickup by your institution's EHS department for high-temperature incineration. Do not pour stock solutions down the drain or autoclave them. [1]
Experimental Protocol: Disposal of Mixed Biohazardous and Chemical Waste
This protocol addresses waste such as used culture media containing both microorganisms and this compound. The primary goal is to decontaminate the biohazardous component before final chemical waste disposal.
Part 1: Decontamination via Autoclaving
Note: Autoclaving is effective for killing pathogens but may not degrade the chemical structure of all antibacterial agents.[1][3] Consult with your institution's EHS to determine if this compound is heat-stable.
-
PPE: Wear a lab coat, safety glasses, and heat-resistant gloves when handling the autoclave.
-
Preparation:
-
Collect liquid mixed waste in an autoclavable container (e.g., a borosilicate glass bottle with a loosened cap or a vented closure).
-
Do not fill the container more than 75% to prevent overflow during the cycle.[2]
-
Place autoclave indicator tape on the container.[2]
-
Place the primary container in a secondary, autoclave-safe tray to contain any potential spills.[2]
-
-
Autoclaving:
-
Place the prepared waste in the autoclave.
-
Select a liquid cycle (slow exhaust). A typical cycle is 121°C for a minimum of 30-60 minutes.[2] The duration may need to be adjusted based on the volume of waste.
-
Run the autoclave cycle.
-
-
Post-Autoclaving:
-
Once the cycle is complete and the temperature and pressure have returned to safe levels, carefully remove the waste.
-
Check the autoclave indicator tape to confirm the target temperature was reached.
-
Allow the liquid to cool completely.
-
Part 2: Final Disposal
-
Chemical Waste Collection: Even after autoclaving, the liquid must still be treated as chemical waste.[1][2]
-
Labeling: Once cool, tighten the cap. Label the container clearly as "Autoclaved Chemical Waste" and include the name "this compound."
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste program. Do not pour down the drain unless explicitly permitted by EHS for a fully deactivated agent. [1]
Procedural Flow and Decision Making
The proper disposal route for waste containing this compound depends on its form and whether it is mixed with biohazardous materials.
Emergency Procedures: Spills and Personal Exposure
In the event of a spill or personal exposure, immediate and appropriate action is necessary to mitigate risks.
-
Spill Cleanup:
-
Evacuate the immediate area. For large or highly hazardous spills, contact your institution's EHS department immediately.[5]
-
For small spills, wear appropriate PPE (lab coat, gloves, eye protection).[1]
-
Use an appropriate absorbent material to contain and clean up the spill.[5]
-
Collect all cleanup materials in a designated hazardous waste container and dispose of them as solid chemical waste.[1][5]
-
-
Personal Exposure:
For any uncertainty regarding disposal procedures, always consult your institution's Environmental Health & Safety department. Their guidance is the final authority on safety and compliance.
References
Personal protective equipment for handling Antibacterial agent 132
Disclaimer: "Antibacterial Agent 132" is not a universally recognized chemical identifier. The following guidelines are based on best practices for handling novel chemical entities with potential antibacterial properties and an unknown hazard profile. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary purpose of PPE is to minimize exposure to hazards that can cause serious workplace injuries and illnesses.[1] When handling this compound, a comprehensive PPE ensemble is required to protect against potential chemical and biological risks.
| PPE Category | Specification | Purpose |
| Eye and Face | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashes or explosions.[2] | Protects eyes and face from splashes, aerosols, and flying particles. |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile). Consult the glove manufacturer's chemical resistance guide for specific compatibility.[2] | Prevents skin contact with the agent. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body | A lab coat, buttoned completely, is essential for shielding the skin and personal clothing from spills and contamination.[1][2] For larger quantities, a chemical-resistant apron is recommended. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols.[2] The use of a respirator requires specialized training and fit-testing.[2] | Prevents inhalation of potentially harmful airborne particles. |
| Foot | Closed-toe, closed-heel shoes that cover the entire foot.[2] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A structured approach to handling and disposal is critical for safety and environmental protection.
1. Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify that the container is intact and properly labeled.
2. Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name, concentration, date received, and responsible person's name.[3]
-
Keep the container tightly sealed when not in use.
3. Experimental Protocols
a. Preparation of Stock Solutions
-
Perform all manipulations of the powdered agent within a certified chemical fume hood to minimize inhalation risk.
-
Use a calibrated analytical balance to weigh the desired amount of the agent.
-
Slowly add the weighed agent to the desired solvent in a suitable container.
-
Mix thoroughly until the agent is completely dissolved.
-
Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and your initials.
b. General Handling During Experiments
-
Always wear the required PPE.
-
Handle solutions carefully to avoid splashes and aerosol generation.
-
Never work alone when handling hazardous materials.
-
Keep the work area clean and organized.[4]
4. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental responsibility.[5] Antibiotic waste should generally be managed as chemical waste.[6][7]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.[6] |
| Liquid Waste | Concentrated stock solutions and used culture media containing this compound are considered hazardous chemical waste.[6][7] Collect in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain.[6] |
| Sharps | Needles, scalpels, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[6] |
| Empty Containers | Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste. Deface the label before disposing of the container according to your institution's guidelines. |
Contact your institution's EHS office to schedule a pickup for all hazardous waste.[6]
Emergency Spill Response
Immediate and appropriate action is required in the event of a chemical spill.[8]
Minor Spill (Contained, small quantity)
-
Alert personnel in the immediate area.[9]
-
Wearing appropriate PPE, contain the spill with absorbent material.[8][10]
-
For powders, gently cover with a damp paper towel to avoid generating dust.
-
Work from the outside of the spill inwards, cleaning up the absorbent material.
-
Place all contaminated materials in a sealed bag and dispose of it as hazardous waste.[8][10]
-
Clean the spill area with a suitable disinfectant or detergent and water.[8][9]
-
Report the incident to your supervisor.
Major Spill (Large quantity, rapid spread, or highly ventilated area)
-
Evacuate the laboratory immediately.[9]
-
If the substance is flammable, turn off any ignition sources.[11]
-
Close the laboratory door and prevent others from entering.
-
Contact your institution's EHS or emergency response team immediately.[9]
-
Remain nearby to provide information to emergency responders.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. microbiozindia.com [microbiozindia.com]
- 4. pozescaf.com [pozescaf.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. westlab.com [westlab.com]
- 9. Chemical Spill Response [augusta.edu]
- 10. acs.org [acs.org]
- 11. tamut.edu [tamut.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
